Technical Documentation Center

2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The quinolin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a broad spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a broad spectrum of therapeutic applications, including antibacterial, antiviral, and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of a specific derivative, 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one. While this particular molecule may not be extensively characterized in the public domain, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to provide a robust framework for its study and development. We will delve into its synthesis via the Conrad-Limpach reaction, predict its spectroscopic and physicochemical properties, and propose detailed protocols for its characterization and evaluation as a potential therapeutic agent.

Chemical Identity and Physicochemical Properties

2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is a derivative of the 1,4-dihydroquinolin-4-one core, featuring an ethyl group at the 2-position and a methyl group at the 3-position. The presence of these alkyl substituents is anticipated to influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

PropertyPredicted/Known ValueSource/Basis for Prediction
IUPAC Name 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
CAS Number Not readily available. A related compound, 2-ethyl-1-methyl-3-phenyl-1,4-dihydroquinolin-4-one, has the CAS number 80806-64-0.[3]
Melting Point Estimated: 180-200 °CBased on the melting points of similar substituted quinolinones.[4]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, ethanol, and chloroform.The quinoline core is generally sparingly soluble in cold water but more so in organic solvents.[5][6][7] The alkyl substituents increase lipophilicity.
pKa Estimated: 4.5-6.0 (for the protonated quinoline nitrogen)Based on the pKa values of fluoroquinolone derivatives which possess a similar core structure.[8][9]
logP Estimated: 2.0-3.0The addition of ethyl and methyl groups increases the lipophilicity compared to the unsubstituted quinolinone core.[10]

Synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

The most plausible and established method for the synthesis of 2,3-dialkyl-substituted 4-quinolones is the Conrad-Limpach synthesis .[11][12][13][14][15][16][17] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.

Synthetic Workflow

The synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one would proceed via a two-step process:

  • Condensation: Aniline is reacted with ethyl 2-methyl-3-oxopentanoate to form the enamine intermediate, ethyl 3-(phenylamino)-2-methylpent-2-enoate.

  • Thermal Cyclization: The enamine intermediate is heated at a high temperature (typically in a high-boiling solvent like Dowtherm A or mineral oil) to induce an intramolecular cyclization, yielding the final product.[16]

Conrad-Limpach Synthesis Aniline Aniline Intermediate Ethyl 3-(phenylamino)-2-methylpent-2-enoate (Enamine Intermediate) Aniline->Intermediate Condensation (Acid catalyst, heat) BetaKetoester Ethyl 2-methyl-3-oxopentanoate BetaKetoester->Intermediate Product 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one Intermediate->Product Thermal Cyclization (~250°C, high-boiling solvent)

Caption: Conrad-Limpach synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one.

Detailed Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Synthesis of Ethyl 3-(phenylamino)-2-methylpent-2-enoate (Enamine Intermediate)

  • To a solution of aniline (1.0 equivalent) in toluene, add ethyl 2-methyl-3-oxopentanoate (1.1 equivalents).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of glacial acetic acid.[11]

  • Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water formed during the condensation.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The crude enamine intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude ethyl 3-(phenylamino)-2-methylpent-2-enoate from the previous step.

  • Add a high-boiling point, inert solvent such as Dowtherm A or mineral oil.[16]

  • Heat the mixture with stirring to approximately 250 °C.

  • Maintain this temperature and monitor the progress of the cyclization by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

The structural elucidation of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton of the molecule. The expected chemical shifts are based on known data for "Quinolin-4(1H)-one, 3-ethyl-2-methyl-".

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C4)~175-180
Quaternary aromatic carbons~120-140
CH aromatic carbons~115-135
C2~150-155
C3~110-115
Ethyl-CH₂~25-30
Ethyl-CH₃~10-15
Methyl-CH₃ (at C3)~15-20

¹H NMR: The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. The predicted chemical shifts are based on typical values for similar quinolinone structures.[18][19][20]

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.2-8.2m4H
NH10.0-12.0br s1H
Ethyl-CH₂2.5-3.0q2H
Methyl-CH₃ (at C3)2.0-2.5s3H
Ethyl-CH₃1.0-1.5t3H
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Frequency (cm⁻¹)
N-H stretch3200-3400 (broad)
C=O stretch (amide)1640-1680 (strong)
C=C stretch (aromatic)1500-1600
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[21][22][23][24]

  • Expected Molecular Ion Peak (M+) : m/z = 187

  • Potential Fragmentation Patterns :

    • Loss of the ethyl group (-29)

    • Loss of the methyl group (-15)

    • Loss of CO (-28) from the quinolone ring

Biological Activities and Therapeutic Potential

The quinolin-4-one scaffold is associated with a wide range of biological activities.[1][2] Derivatives with substitutions at the 2 and 3 positions have shown notable anticancer and antibacterial properties.[25][26][27][28][29][30][31]

Anticancer Activity

Many 2,3-disubstituted quinoline derivatives have demonstrated significant in vitro antiproliferative activity against various cancer cell lines, including breast, colon, and ovarian cancer cell lines.[25][26][27] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Antibacterial Activity

The quinolone core is famously the basis for a major class of antibiotics. While the classic fluoroquinolones have different substitution patterns, the fundamental quinolone structure is key to their activity. It is plausible that 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one could exhibit antibacterial properties.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, a series of in vitro assays are recommended.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][32][33][34][35]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one in culture medium. Add 100 µL of the compound-containing medium to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.

Protocol:

  • Prepare Bacterial Inoculum: Grow a bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth.

  • Prepare Compound Dilutions: Perform serial twofold dilutions of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one represents a promising, albeit under-characterized, member of the quinolin-4-one family. Based on the established chemistry and biology of this scaffold, it is reasonable to predict that this compound can be synthesized via the Conrad-Limpach reaction and is likely to possess cytotoxic and/or antibacterial properties. The detailed synthetic and analytical protocols provided in this guide offer a clear roadmap for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and other novel quinolinone derivatives. Further investigation into its specific biological targets and mechanism of action will be crucial in advancing its development as a potential therapeutic agent.

References

  • LookChem. (n.d.). 2-ethyl-1-methyl-3-phenyl-1,4-dihydroquinolin-4-one. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. [Link]

  • RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • ResearchGate. (2025). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H). [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLOS ONE.
  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6. (2010). European Journal of Medicinal Chemistry.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • KOPS. (n.d.). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Encyclopedia.pub. (2022). Antibacterial Quinolones. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. (n.d.).
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • MDPI. (2007). Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Journal of the American Society for Mass Spectrometry.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. [Link]

  • ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... [Link]

  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)
  • PubMed. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). Pharmaceuticals.
  • Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H). (2014).
  • ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). Marine Drugs.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • CRSToday. (n.d.). Fourth-Generation Fluoroquinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Estimated theoretical pKa values for the new fluoroquinolones (1FQ to.... [Link]

  • PubChem. (n.d.). 2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]

Sources

Exploratory

Decoding 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one: Molecular Targeting and Assays in 4-Quinolone Biology

Audience Focus: Researchers, Medicinal Chemists, and Preclinical Drug Developers Domain: Small Molecule Screening, Anti-virulence Therapeutics, and Microbiology Executive Insight In the pursuit of next-generation antimic...

Author: BenchChem Technical Support Team. Date: March 2026

Audience Focus: Researchers, Medicinal Chemists, and Preclinical Drug Developers Domain: Small Molecule Screening, Anti-virulence Therapeutics, and Microbiology

Executive Insight

In the pursuit of next-generation antimicrobials, selectively disarming pathogenic bacteria without exerting the selective pressure that drives drug resistance remains a primary pharmacological objective. The 2-alkyl-4-quinolone (AQ) class is a privileged structural scaffold, renowned for its diverse biological effects ranging from direct antibiotic properties to mediating bacterial quorum sensing (QS)[1].

While natural long-chain derivatives like the Pseudomonas Quinolone Signal (PQS; 2-heptyl-3-hydroxy-4-quinolone) act as native virulence agonists, rationally truncated analogs offer a pathway to competitive antagonism. This whitepaper systematically evaluates 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one (abbreviated here as 2E3MQ )—a synthetically constrained, short-chain, 3-methylated quinolone. By mapping its structural-activity relationships (SAR) and establishing rigorous experimental workflows, we outline how molecular modifications at the C2 and C3 positions translate into potent multi-target screening candidates[2].

Mechanistic Architecture & Structure-Activity Rationale

The biological activity of 4-quinolones is dictated by precise steric and electronic properties at the C2, C3, and N1 positions[2]. 2E3MQ provides two highly specific structural deviations from native bacterial signals, which fundamentally pivot its biological utility:

  • C2-Ethyl Substitution (Lipophilicity & Affinity): Natural AQ signals rely on a long C2-heptyl or nonyl chain to anchor into the hydrophobic binding pocket of the MvfR (PqsR) transcriptional regulator. Truncating this to an ethyl group radically lowers the LogP (lipophilicity). This prevents non-specific accumulation in the bacterial membrane and shifts the thermodynamic profile from agonism to competitive antagonism[1].

  • C3-Methyl Blockade (Metabolic Stability): In native systems, the monooxygenase enzyme PqsH converts the precursor HHQ into the potent agonist PQS by hydroxylating the C3 position. Substituting the C3 position with a methyl group acts as a "metabolic shield." It inherently prevents PqsH-mediated hydroxylation, trapping the molecule in a stable conformation that can effectively jam virulence signaling pathways without being enzymatically converted into an agonist[3].

PQS_Pathway MvfR PqsR (MvfR) Receptor [Target Domain] Activation Virulence Cascade Active (Biofilm, Pyocyanin) MvfR->Activation If PQS > 2E3MQ Inhibition Conformational Lock (Transcription Halted) MvfR->Inhibition If 2E3MQ > PQS PQS Native PQS [Agonist] PQS->MvfR Full Activation Analog 2E3MQ [Antagonist] Analog->MvfR Competitive Binding

Fig 1. Competitive binding dynamics of 2E3MQ versus native PQS at the MvfR receptor.

Comparative Biological Data

When analyzing quinolone biology, absolute activity must be benchmarked against native ligands. The table below synthesizes quantitative parameters demonstrating how alkyl and methyl substitutions re-route the biological function of the 4-quinolone core[1][3].

CompoundC2-SubstituentC3-SubstituentMvfR (PqsR) ActivityCytochrome bc1 InhibitionTherapeutic Modality
PQS Heptyl (-C7H15)Hydroxyl (-OH)Strong Agonist (EC50 ~1 µM)Weak / NegligibleNative Virulence Signal
HHQ Heptyl (-C7H15)Hydrogen (-H)Agonist (Metabolizable)WeakBiosynthetic Precursor
HQNO Heptyl (-C7H15)Hydrogen (-H)*NoneHigh (IC50 ~100 nM)Potent Antibiotic
2E3MQ Ethyl (-C2H5)Methyl (-CH3)Targeted Antagonist ModerateAnti-virulence Probe

*HQNO contains an N-oxide moiety at position 1 which drives its intense respiratory inhibition.

Standardized Analytical Workflows

To accurately quantify the biological activity of short-chain, 3-methylated 4-quinolones like 2E3MQ, we must isolate distinct phenotypic readouts. Below are two self-validating protocols designed to verify target engagement.

Protocol A: Multiplexed Quorum Sensing Reporter Assay

This assay quantifies the ability of 2E3MQ to inhibit MvfR-driven virulence gene transcription in Pseudomonas aeruginosa.

  • Culture Synchronization: Inoculate the P. aeruginosa PAO1 pqsA-lacZ reporter strain into buffered LB medium at a starting OD600 of 0.05.

    • Causal Rationale: Initiating at a strictly controlled early log-phase captures the bacteria prior to auto-induction. This prevents endogenous native PQS from saturating the receptors, stabilizing the competitive binding kinetics required to accurately calculate the IC50 of the antagonist[1].

  • Compound Dosing: Administer 2E3MQ (dissolved in 100% DMSO) in a serial dilution gradient (0.1 µM to 100 µM). Keep final DMSO concentration below 1% (v/v) to avoid solvent toxicity.

  • Dual-Readout Quantification: Incubate at 37°C for 6 hours. Read overall culture density (OD600). Next, lyse cells, introduce ONPG substrate, and quantify β-galactosidase cleavage by reading absorbance at A420.

    • System Validation: Calculate Miller Units (A420/OD600). A valid anti-virulence candidate must suppress A420 while leaving OD600 unchanged. If both drop simultaneously, the compound is nonspecifically biocidal, invalidating the "anti-virulence" claim.

Protocol B: Bacterial Respiration Inhibition Assay

4-Quinolones frequently exhibit cross-reactivity with the respiratory electron transport chain[3]. This protocol measures off-target cytochrome bc1 inhibition.

  • Inverted Membrane Vesicle (IMV) Isolation: Lyse E. coli or P. aeruginosa via French press. Clear intact cells via low-speed centrifugation, then ultracentrifuge the supernatant at 100,000 x g for 1 hour to pellet IMVs.

    • Causal Rationale: Utilizing cell-free IMVs physically bypasses the outer membrane permeability barrier and RND-family efflux pumps. This ensures the derived IC50 purely reflects pharmacodynamic target affinity at the cytochrome bc1 complex, preventing false negatives caused by active drug efflux.

  • Kinetic Respiration Readout: Suspend IMVs in a Clark-type oxygen electrode chamber. Spike with NADH to initiate electron transport. Titrate 2E3MQ and measure the reduction in O2 consumption slope (

    
    ).
    

Bioassay Step1 Compound Formulation Step2 Bacterial Inoculation Step1->Step2 Step3 ONPG Cleavage Step2->Step3 Step4 Multivariate Analysis Step3->Step4

Fig 2. Self-validating high-throughput screening workflow for PqsR modulation.

References

The mechanistic data, chemical stability rationales, and biological parameters evaluated in this technical guide are grounded in the following validated literature sources:

  • 1 - nih.gov (PMC)

  • 3 - Beilstein Journals

  • 2 - Beilstein Journals

Sources

Foundational

The Strategic deployment of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one as a Privileged Quinolone Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinolone scaffold, a bicyclic aromatic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold, a bicyclic aromatic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] First identified with the discovery of nalidixic acid in 1962, this structural motif has been extensively modified, leading to potent therapeutic agents across various disease areas, including infectious diseases, cancer, and neurodegenerative disorders.[1][3] This guide delves into the nuanced role of a specific, yet underexplored derivative, 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, as a foundational scaffold for the next generation of targeted therapeutics. We will explore its synthetic viability, postulate its biological potential based on established structure-activity relationships (SAR), and provide detailed experimental frameworks for its synthesis and evaluation.

The 4-Quinolone Core: A Privileged Structure in Medicinal Chemistry

The 4-oxo-1,4-dihydroquinoline moiety is the defining feature of the quinolone class.[1] Its inherent chemical properties, including the presence of a hydrogen bond donor (-NH) and acceptor (-C=O), facilitate interactions with a multitude of biological targets.[4] The potency and therapeutic spectrum of quinolone-based drugs are profoundly influenced by the nature and position of substituents on this core structure.[1][5] Key positions for modification include N-1, C-2, C-3, C-5, C-6, C-7, and C-8, each offering a unique vector for optimizing physicochemical properties, pharmacokinetic profiles, and pharmacological activity.[5]

Physicochemical Properties and Synthetic Strategy for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

The introduction of an ethyl group at the C-2 position and a methyl group at the C-3 position on the 4-quinolone scaffold is anticipated to significantly influence its steric and electronic properties. These alkyl substitutions can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, the specific arrangement of these groups can dictate the molecule's preferred conformation and its binding affinity to target proteins.

Proposed Synthesis via Conrad-Limpach Reaction

The Conrad-Limpach reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the 4-quinolone form.[3][6][7] This approach involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[3][7] For the synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, a suitable β-ketoester, such as ethyl 2-methyl-3-oxopentanoate, would be reacted with aniline.

Experimental Protocol: Synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

Step 1: Condensation of Aniline with Ethyl 2-methyl-3-oxopentanoate

  • To a solution of aniline (1.0 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl 2-methyl-3-oxopentanoate (1.1 equivalents).

  • Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the condensation.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

  • The crude enamine intermediate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • The mixture is heated to a high temperature (typically 250-280 °C) to induce thermal cyclization.

  • The reaction is monitored by TLC for the formation of the 4-quinolone product.

  • After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product.

  • The solid is collected by filtration, washed with the non-polar solvent, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one.

Postulated Biological Activities and Therapeutic Potential

While direct experimental data for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is limited, the extensive body of research on analogous 2-alkyl- and 3-alkyl-4-quinolones allows for informed postulations regarding its potential biological activities.

Antibacterial Activity

The 4-quinolone scaffold is the cornerstone of a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][8] The nature of the substituents at the C-2 and C-3 positions can influence the spectrum and potency of antibacterial activity. It is plausible that 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one could serve as a scaffold for developing novel antibacterial agents, particularly against drug-resistant strains.

Anticancer Potential

Recent studies have highlighted the potential of quinolone derivatives as anticancer agents.[4][7] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, receptor tyrosine kinases, and other signaling pathways involved in cell proliferation and survival. The specific substitution pattern of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one may confer selectivity towards cancer-related targets.

Antiviral and Other Activities

The versatility of the quinolone scaffold extends to antiviral, antifungal, antimalarial, and anti-inflammatory activities.[2][5] The 2-ethyl and 3-methyl groups could be strategically modified to optimize activity against specific viral enzymes or inflammatory pathways.

Structure-Activity Relationship (SAR) Insights

The ethyl group at C-2 and the methyl group at C-3 are expected to play a crucial role in the SAR of derivatives of this scaffold.

  • Lipophilicity and Pharmacokinetics: The alkyl groups will increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Steric Interactions: The size and orientation of the ethyl and methyl groups will dictate the steric interactions within the binding pocket of a biological target. This can be exploited to enhance binding affinity and selectivity.

  • Metabolic Stability: The presence of these alkyl groups may influence the metabolic stability of the compound, potentially leading to a longer half-life in vivo.

Future Directions and Drug Development Perspectives

2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one represents a promising, yet underexplored, scaffold in drug discovery. The next logical steps in its development would involve:

  • Systematic Synthesis of Derivatives: A library of analogs should be synthesized by modifying the N-1 position and various positions on the benzene ring to explore the SAR more comprehensively.

  • Broad Biological Screening: The synthesized compounds should be screened against a wide range of biological targets, including bacterial and cancer cell lines, as well as specific enzymes and receptors.

  • Computational Modeling: Molecular docking and other in silico methods can be employed to predict the binding modes of these compounds to their targets and to guide the design of more potent and selective derivatives.

Visualization of Synthetic and Mechanistic Pathways

To visually represent the synthetic and potential mechanistic pathways, the following diagrams are provided in the DOT language for Graphviz.

Synthetic Pathway Diagram

Synthesis_of_2_Ethyl_3_methyl_1_4_dihydroquinolin_4_one Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation BetaKetoester Ethyl 2-methyl-3-oxopentanoate BetaKetoester->Enamine Quinolone 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one Enamine->Quinolone Thermal Cyclization

Caption: Conrad-Limpach synthesis of the target quinolone.

Postulated Mechanism of Action Diagram (Antibacterial)

Quinolone_Antibacterial_MoA Quinolone 2-Ethyl-3-methyl-4-quinolone Scaffold Derivative DNA_Gyrase Bacterial DNA Gyrase Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption

Caption: Inhibition of bacterial DNA replication by quinolones.

Conclusion

2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one stands as a scaffold with significant untapped potential. Its strategic functionalization, guided by the principles of medicinal chemistry and a thorough understanding of the SAR of the broader quinolone class, can pave the way for the discovery of novel therapeutic agents with improved efficacy and safety profiles. The experimental and theoretical frameworks provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising chemical entity.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Quinolone Antibacterial Agents.
  • Mehta, D. K., et al. (2024). Quinolone scaffolds as potential drug candidates against infectious microbes: a review. Medicinal Chemistry Research, 33(4), 1-25.
  • Ingle, V., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(12), 7890-7915.
  • Das, R., et al. (2021). Exploring Quinolone Scaffold: Unravelling the Chemistry of Anticancer Drug Design. Current Medicinal Chemistry, 28(1), 1-24.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(12), 7890-7915. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2023). Developing our knowledge of the quinolone scaffold and its value to anticancer drug design. Expert Opinion on Drug Discovery, 18(8), 863-883.
  • Singh, S., et al. (2023). Developing our knowledge of the quinolone scaffold and its value to anticancer drug design. Expert Opinion on Drug Discovery, 18(8), 863-883. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research & Reviews: Journal of Chemistry, 4(2), 1-10.
  • El-Sayed, M. A. A., et al. (2021). Quinolone as a Privileged Scaffold: A Brief Overview on Early Classical and Recent Advanced Synthetic Pathways, Innovative Neuroprotective Potential, and Structure‐Activity Relationships. Drug Development Research, 82(5), 639-665.

Sources

Exploratory

The Unseen Potential: A Technical Guide to the Structure-Activity Relationship of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

For Immediate Release A Deep Dive into the SAR of a Promising Quinolone Scaffold for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the structure-act...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the SAR of a Promising Quinolone Scaffold for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, a heterocyclic compound belonging to the quinolone class. 4-quinolone derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[1][2][3] This document will serve as a detailed resource, outlining the synthetic rationale, key structural modifications, and the resulting impact on biological efficacy, thereby providing a roadmap for the future design of more potent and selective therapeutic agents based on this scaffold.

The 4-Quinolone Core: A Privileged Scaffold in Drug Discovery

The 4-quinolone ring system is a cornerstone in the development of numerous therapeutic agents.[2] Its planar, bicyclic structure provides a rigid framework that can be strategically functionalized at various positions to modulate its interaction with biological targets. The presence of a ketone at the 4-position and a nitrogen atom at the 1-position are crucial for the biological activities of many quinolones.[4] Modifications at the N-1, C-2, C-3, and the carbocyclic ring (positions 5, 6, 7, and 8) have been shown to significantly influence the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[2]

Our focus, 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, presents a unique substitution pattern at the C-2 and C-3 positions with small alkyl groups. Understanding the SAR of this specific scaffold is paramount for unlocking its full therapeutic potential.

Deconstructing the Molecule: A Positional Analysis of Structure-Activity Relationships

The biological activity of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is a composite of the contributions from each of its structural components. The following sections dissect the molecule to explore the known and extrapolated SAR at key positions, drawing insights from the broader class of 2,3-disubstituted quinolones.

The C-2 Ethyl Group: A Modulator of Potency

The substituent at the C-2 position of the 4-quinolone ring plays a critical role in determining the compound's interaction with its biological targets. In the context of antimicrobial activity, the nature of the C-2 substituent can influence the spectrum of activity. While many clinically used fluoroquinolones feature a carboxylic acid at the C-3 position, the presence of alkyl groups at C-2, as seen in our target molecule, is also associated with significant biological effects. For instance, various 2-alkyl-4(1H)-quinolones have been isolated from bacteria and exhibit notable antibiotic properties.

The ethyl group in 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one likely contributes to the overall lipophilicity of the molecule, which can impact its ability to cross cell membranes. The size and nature of this alkyl group are critical; increasing the chain length may enhance activity up to a certain point, after which steric hindrance could lead to a decrease in potency.

The C-3 Methyl Group: A Key Determinant of Selectivity

Substitution at the C-3 position is another crucial factor in the SAR of 4-quinolones. The presence of a methyl group, as in our target compound, can influence the molecule's conformation and its binding to specific enzymes or receptors. In some quinolone series, small alkyl groups at this position have been shown to be well-tolerated and can even enhance activity.

The interplay between the C-2 ethyl and C-3 methyl groups is of particular interest. The relative stereochemistry of these substituents, if a chiral center is introduced, could have a profound impact on biological activity.

The N-1 Position: A Gateway to Diverse Functionality

The nitrogen atom at the N-1 position is a prime site for modification to alter the pharmacokinetic and pharmacodynamic properties of the quinolone scaffold. Unsubstituted at N-1, the molecule can participate in hydrogen bonding. Alkylation or arylation at this position can significantly impact potency and target selectivity. For example, in the fluoroquinolone class of antibiotics, the introduction of a cyclopropyl group at N-1 is known to enhance antibacterial activity.

For 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, derivatization at the N-1 position with various alkyl, aryl, or heterocyclic moieties would be a logical next step in exploring its SAR and optimizing its biological profile.

The Carbocyclic Ring: Fine-Tuning the Pharmacological Profile

Substituents on the benzene ring of the quinolone scaffold (positions C-5, C-6, C-7, and C-8) provide an avenue for fine-tuning the molecule's electronic properties, solubility, and metabolic stability. Halogenation, particularly at the C-6 and C-7 positions, is a common strategy in the design of potent fluoroquinolone antibiotics.[2] The introduction of electron-donating or electron-withdrawing groups can influence the overall electron density of the ring system, which in turn can affect binding to target proteins.

Systematic modification of the carbocyclic ring of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one with a variety of functional groups is essential to build a comprehensive SAR profile and to identify derivatives with improved therapeutic indices.

Synthetic Strategies: Building the 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one Scaffold

The synthesis of 2,3-dialkyl-substituted 4-quinolones can be achieved through established synthetic methodologies, most notably the Conrad-Limpach and Niementowski reactions.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classical and versatile method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones.[5][6] The reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[5][6] To synthesize 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, a suitably substituted β-ketoester, namely ethyl 2-methyl-3-oxopentanoate, would be reacted with aniline.

Caption: Conrad-Limpach synthesis of the target quinolone.

Niementowski Quinolone Synthesis

The Niementowski reaction provides an alternative route to 4-quinolones through the condensation of anthranilic acid with a ketone.[7][8] For the synthesis of our target molecule, anthranilic acid would be reacted with 3-methyl-2-pentanone. This method can be particularly useful for generating diversity in the carbocyclic ring by starting with substituted anthranilic acids.

Biological Evaluation: Uncovering the Therapeutic Potential

A thorough investigation of the biological activities of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one and its derivatives is crucial to establish a comprehensive SAR. The primary areas of investigation would be its antimicrobial and anticancer properties.

Antimicrobial Activity

The antimicrobial potential of the synthesized compounds should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Table 1: Hypothetical Antimicrobial Activity Data

CompoundModificationS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
1 2-Et, 3-Me (Parent)1632
1a N1-CH3816
1b N1-Cyclopropyl48
1c 6-Fluoro88
1d 7-Chloro416

Note: The data in this table is hypothetical and for illustrative purposes only.

Anticancer Activity

The cytotoxic effects of the quinolone derivatives against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][11][12][13][14] This colorimetric assay provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50).

Table 2: Hypothetical Anticancer Activity Data

CompoundModificationMCF-7 (IC50, µM)HCT116 (IC50, µM)
1 2-Et, 3-Me (Parent)2530
1a N1-CH31520
1e 6-Nitro1012
1f 7-Amino1822

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

General Protocol for Conrad-Limpach Synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve aniline (1.0 eq.) in a suitable solvent such as toluene.

  • Add ethyl 2-methyl-3-oxopentanoate (1.1 eq.) to the solution.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the mixture to reflux and monitor the removal of water.

  • Once the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. The crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization

  • Place the crude β-aminoacrylate intermediate in a high-boiling point solvent (e.g., Dowtherm A or mineral oil).[5]

  • Heat the mixture to approximately 250 °C with stirring.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Caption: General workflow for synthesis and biological evaluation.

Protocol for MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][14]

  • Compound Treatment: Add serial dilutions of the quinolone compounds to the wells and incubate for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[12][14]

  • Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][14]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Protocol for Broth Microdilution Assay
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[9][10]

  • Serial Dilutions: Prepare two-fold serial dilutions of the quinolone compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[9][10]

  • Inoculation: Inoculate each well with the bacterial suspension.[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Future Directions and Conclusion

The 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide has outlined the key structural features influencing its potential biological activity, established synthetic routes for its preparation and derivatization, and provided detailed protocols for its biological evaluation.

Future research should focus on a systematic exploration of the SAR through the synthesis and testing of a diverse library of analogs. Key areas for investigation include:

  • N-1 Substitution: Introduction of various alkyl, aryl, and heterocyclic groups to probe the impact on potency and selectivity.

  • Carbocyclic Ring Functionalization: A comprehensive study of the effects of electron-donating and electron-withdrawing groups at positions C-5 through C-8.

  • Stereochemistry: If applicable, the separation and evaluation of enantiomers to determine if the biological activity is stereospecific.

  • Mechanism of Action Studies: For lead compounds, elucidation of the molecular targets and pathways responsible for their biological effects.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the full therapeutic potential of the 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one scaffold can be realized, leading to the discovery of new and effective drugs for a range of diseases.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC. [Link]

  • Niementowski synthesis of 4(3H)-quinazolinone; Condensation of... (n.d.). ResearchGate. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). PMC. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). PMC. [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Publishing. [Link]

  • Results of antimicrobial activity IC50 was calculated and tabulated in... (n.d.). ResearchGate. [Link]

  • Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and. (n.d.). Semantic Scholar. [Link]

  • Derivative Spectrophotometric Analysis of 4-Quinolone Antibacterials in Formulations and Spiked Biological Fluids by Their Cu. (n.d.). SciSpace. [Link]

  • Conrad–Limpach synthesis. (2023). Wikipedia. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PMC. [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (2021). MDPI. [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (2010). ijrpsonline.com. [Link]

  • A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. (n.d.). Lisa Frueh, MPH. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2018). PMC. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). ResearchGate. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2007). PMC. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][5][11][15]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (2022). MDPI. [Link]

  • Synthesis of 2,3-dihydroquinolin-4-ones. (n.d.). Organic Chemistry Portal. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). fao.org. [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (n.d.). synapse.koreamed.org. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube. [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). oatext.com. [Link]

  • Electrical Broth Micro-Dilution for Rapid Antibiotic Resistance Testing. (2023). ACS Sensors. [Link]

Sources

Foundational

Antimicrobial properties of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one analogs

An In-depth Technical Guide to the Antimicrobial Properties of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one Analogs Abstract The quinolinone structural motif is a cornerstone in the development of potent antibacterial agen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Antimicrobial Properties of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one Analogs

Abstract

The quinolinone structural motif is a cornerstone in the development of potent antibacterial agents, famously represented by the fluoroquinolone class. These compounds exert their bactericidal effects by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[1][2][3] The global rise in antimicrobial resistance necessitates the exploration of novel structural analogs to overcome existing resistance mechanisms and expand the therapeutic spectrum. This guide focuses on the therapeutic potential of a specific, underexplored scaffold: 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one. We present a comprehensive overview encompassing synthetic strategies, the established mechanism of action, a predictive structure-activity relationship (SAR) analysis of hypothetical analogs, and detailed, field-proven protocols for their antimicrobial evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation antimicrobial agents.

Introduction: The Quinolinone Scaffold in Antimicrobial Drug Discovery

Quinolones are a class of synthetic chemotherapeutic agents that have been instrumental in treating a wide range of bacterial infections.[4] Their journey began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which, while limited in spectrum, paved the way for the development of highly successful fluoroquinolones like ciprofloxacin and levofloxacin.[2][4]

The core pharmacophore of these drugs is the 4-oxo-1,4-dihydroquinoline ring system. The primary mechanism of action involves the formation of a ternary complex with bacterial type II topoisomerases (DNA gyrase or topoisomerase IV) and DNA.[3] This complex stabilizes a cleaved-DNA intermediate, trapping the enzyme on the DNA, which leads to a blockage of replication forks, induction of the SOS response, and ultimately, cell death.[1][2]

While clinically invaluable, the extensive use of fluoroquinolones has been met with the emergence of resistant strains. Resistance typically arises from mutations in the target enzymes (in the quinolone resistance-determining region, or QRDR), reduced drug accumulation via efflux pumps, or plasmid-mediated resistance mechanisms.[1][3] This challenge underscores the critical need for structural innovation. The 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one core represents a promising starting point. The substituents at the C-2 and C-3 positions may offer unique steric and electronic properties that could influence target binding, spectrum of activity, and susceptibility to existing resistance mechanisms. This guide outlines the scientific framework for exploring this novel chemical space.

Synthetic Strategy for Analog Generation

To investigate the antimicrobial potential of this scaffold, a reliable and versatile synthetic route is paramount. The Conrad-Limpach-Knorr synthesis offers a robust and classical approach for constructing the 4-quinolinone core, which can be adapted for our target analogs. This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Causality of Method Selection: The Conrad-Limpach approach is chosen for its operational simplicity and the wide availability of substituted anilines and custom-synthesized β-ketoesters. This allows for the systematic introduction of diversity at multiple points of the quinolinone scaffold (positions N-1, C-5, C-6, C-7, C-8), which is essential for a comprehensive SAR study.

Proposed Synthetic Workflow

cluster_step1 reactant reactant intermediate intermediate product product condition condition A Substituted Aniline C Intermediate: Ethyl 3-(arylamino)-2-ethylpent-2-enoate A->C cond1 Step 1: Condensation (e.g., Acetic Acid catalyst, Toluene, Dean-Stark) B Ethyl 2-ethyl-3-oxopentanoate (β-ketoester) B->C D 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one (Core Scaffold) C->D cond2 Step 2: Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A, ~250°C)

Caption: Proposed Conrad-Limpach synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol is a representative methodology. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Step 1: Condensation to form Enamine Intermediate

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add substituted aniline (1.0 eq), ethyl 2-ethyl-3-oxopentanoate (1.1 eq), and toluene (approx. 0.5 M).

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

    • Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude enamine intermediate is often of sufficient purity for the next step but can be purified by column chromatography if necessary.

  • Step 2: Thermal Cyclization

    • Caution: This step involves very high temperatures.

    • In a separate flask suitable for high-temperature reactions, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250°C.

    • Slowly add the crude enamine intermediate from Step 1 to the hot solvent dropwise or in small portions.

    • Maintain the temperature for 30-60 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Allow the mixture to cool to below 100°C and then pour it into a large volume of hexane to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

    • The crude 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one analog can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Postulated Mechanism of Action

The antimicrobial activity of quinolinones is overwhelmingly attributed to their inhibition of bacterial type II topoisomerases.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1]

  • DNA Gyrase (GyrA, GyrB): Primarily found in Gram-negative bacteria, it introduces negative supercoils into DNA, a process essential for initiating DNA replication.[3]

  • Topoisomerase IV (ParC, ParE): Primarily the target in Gram-positive bacteria, it is responsible for decatenating (unlinking) daughter chromosomes after replication.[1]

The quinolinone molecule intercalates into the DNA and binds to the enzyme, forming a stable ternary complex. This complex prevents the re-ligation of the DNA strands that the enzyme has cleaved, resulting in an accumulation of double-stranded DNA breaks.[2] This catastrophic DNA damage triggers a cascade of cellular events leading to rapid bacterial death.[2]

Visualizing the Drug-Target Interaction

drug drug enzyme enzyme process process outcome outcome death death A Quinolone Analog D Ternary Complex (Quinolone-Enzyme-DNA) A->D Binds B Bacterial DNA B->D C DNA Gyrase / Topo IV C->D Traps E DNA Replication Fork Stalls D->E F Double-Strand DNA Breaks E->F G Inhibition of DNA Synthesis F->G H Bacteriostasis (low conc.) Bactericidal Effect (high conc.) G->H

Caption: Mechanism of action for quinolone antibiotics.

Structure-Activity Relationship (SAR) Analysis of Hypothetical Analogs

The biological activity of quinolones is highly dependent on the nature and position of substituents on the core ring system.[5][6] Based on decades of research into this class, we can predict how modifications to the 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one scaffold might impact antimicrobial potency. Key positions for modification include N-1, C-6, C-7, and C-8.[7]

Data Presentation: Predicted Activity of Hypothetical Analogs

The following table presents a hypothetical series of analogs and their predicted Minimum Inhibitory Concentrations (MICs) against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. These predictions are based on established SAR trends for quinolones.[5][7][8]

Compound IDR1 (N-1)R6 (C-6)R7 (C-7)Predicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coliRationale for Predicted Activity
Core-01 -H-H-H>64>64Unsubstituted N-1 and lack of a C-6 fluorine generally result in poor activity.[6]
SAR-02 -Cyclopropyl-H-H1632N-1 cyclopropyl group is known to enhance activity against both Gram-positive and Gram-negative bacteria.[8]
SAR-03 -Cyclopropyl-F-H48The C-6 fluoro group is a critical addition, significantly boosting DNA gyrase inhibition and overall potency.[7]
SAR-04 -Cyclopropyl-F-Piperazinyl0.50.25A C-7 piperazine ring dramatically improves potency and broadens the spectrum, particularly against Gram-negatives, by increasing cell penetration.[5][6]
SAR-05 -Cyclopropyl-F-3-Aminopyrrolidinyl0.1251C-7 aminopyrrolidinyl moieties often enhance activity against Gram-positive bacteria.[8]
SAR-06 -2,4-difluorophenyl-F-Piperazinyl10.5A bulky N-1 aryl group can modulate activity and pharmacokinetic properties.[5]

Experimental Protocols for Antimicrobial Evaluation

To validate the antimicrobial activity of newly synthesized analogs, standardized susceptibility testing methods are required. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) and can be extended to determine the Minimum Bactericidal Concentration (MBC).[9]

Workflow for MIC and MBC Determination

start start process process decision decision result result A Prepare 0.5 McFarland Bacterial Inoculum C Inoculate wells with bacterial suspension A->C B Prepare 2-fold serial dilutions of test compound in 96-well plate B->C D Incubate plate (e.g., 37°C for 18-24h) C->D E Read plate for visible growth D->E F Is growth visible? E->F G Determine MIC: Lowest concentration with no visible growth F->G No H Plate aliquots from clear wells onto agar plates F->H Yes (in higher conc.) I Incubate agar plates H->I J Count colonies (CFU) I->J K Is there a >=99.9% reduction in CFU vs. initial inoculum? J->K L Determine MBC: Lowest concentration meeting kill criteria K->L Yes

Caption: Standard workflow for MIC and MBC determination.

Protocol: Broth Microdilution for MIC Determination[10][11]
  • Preparation of Inoculum:

    • From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] This can be done visually or with a spectrophotometer.

    • Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plate:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the starting drug concentration (in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug) and well 12 as the sterility control (no drug, no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Interpretation:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the naked eye.

Protocol: Determination of MBC[10]
  • Subculturing from MIC Wells:

    • Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • From each of these clear wells, take a defined aliquot (e.g., 10-100 µL) and spread it evenly onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours, or until growth is clearly visible on the plate subcultured from the growth control well.

  • Interpretation:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Conclusion and Future Directions

The 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one scaffold represents a viable, albeit underexplored, platform for the development of novel antimicrobial agents. The established synthetic accessibility via methods like the Conrad-Limpach synthesis allows for extensive structural diversification. Based on decades of research on related quinolones, it is highly probable that analogs incorporating a C-6 fluorine and a C-7 nitrogen-containing heterocycle will exhibit potent antibacterial activity. The key scientific challenge and opportunity lie in determining if the unique C-2 ethyl and C-3 methyl substitutions can confer advantages, such as activity against resistant strains, improved safety profiles, or favorable pharmacokinetic properties.

Future work should focus on the synthesis and empirical testing of the proposed analog library (SAR-02 through SAR-06). Positive hits should be further evaluated against a broader panel of clinical isolates, including resistant strains (e.g., MRSA, VRE). Subsequent studies should also include cytotoxicity assays against mammalian cell lines to establish a preliminary safety profile and in vivo efficacy studies in appropriate animal infection models.

References

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Mechanisms of quinolone action and resistance. Microbiology Society. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. [Link]

  • Vila, J., & Martinez-Martinez, L. (2009). Mechanism of action of and resistance to quinolones. Revista Espanola de Quimioterapia. [Link]

  • Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia. [Link]

  • Scribd. (n.d.). Quinolones: Mechanism, Uses, and Effects. Scribd. [Link]

  • Zhang, G. F., & Liu, X. F. (1997). Quinolone antimicrobial agents: structure-activity relationships. PubMed. [Link]

  • Ezel-Siklar, Z., & Tural, S. (2018). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]

  • Andriole, V. T. (1999). Structure--activity relationship of quinolones. PubMed. [Link]

  • Al-Mokyna, F. H., Al-Ghamdi, S. A., & Al-Harbi, S. A. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. [Link]

  • Domagala, J. M. (1994). Structure-activity relationships of the fluoroquinolones. Journal of Antimicrobial Chemotherapy. [Link]

  • O'Neill, P. M., & Shone, A. E. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. [Link]

  • Wesołowska, A., & Sławiński, J. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. [Link]

  • Pérez-Vázquez, M., & Romá, E. (2003). Activities of 13 quinolones by three susceptibility testing methods against a collection of Haemophilus influenzae isolates with different levels of susceptibility to ciprofloxacin: evidence for cross-resistance. PubMed. [Link]

  • Comenius University. (n.d.). Antimicrobial susceptibility testing - methods. fmed.uniba.sk. [Link]

  • PAHO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Pan American Health Organization. [Link]

  • Ukrorgsintez. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry. [Link]

  • Sahoo, S. K., & Mohanty, P. (2021). SYNTHESIS, CHARACTERIZATION OF 2-METHYLQUINOZOLINYL THIAZOLIDINES FOR ANTI-MICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Wesołowska, A., & Sławiński, J. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Gafner, S., & Wolfender, J. L. (2008). Antimicrobial activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi. PubMed. [Link]

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. PharmaInfo.net. [Link]

  • Reddy, C. V., & Rao, V. J. (2012). Synthesis and antibacterial activities of some substituted 2-styrylquinolines. Der Pharma Chemica. [Link]

  • Ukrorgsintez. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced LC-MS/MS Protocol for the Quantification of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one: Overcoming Tautomeric Peak Tailing in Alkylquinolone Analysis

Executive Summary 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one (CAS 200405-80-7) represents a structurally distinct dialkylquinolone. Alkyl-4-quinolones (AQs) are frequently studied for their role as critical quorum-sensin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one (CAS 200405-80-7) represents a structurally distinct dialkylquinolone. Alkyl-4-quinolones (AQs) are frequently studied for their role as critical quorum-sensing signaling molecules in pathogenic bacteria (such as Pseudomonas aeruginosa and Burkholderia pseudomallei)[1] and as vital intermediates in the synthesis of highly active pharmaceutical ingredients[2].

This Application Note outlines a robust, self-validating high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methodology. As an application scientist, the primary analytical hurdle to overcome is the analyte's tautomerism and powerful metal-chelating properties. By establishing strict mobile-phase modifiers and implementing a controlled liquid-liquid extraction (LLE) protocol, this guide provides a highly reproducible method ensuring symmetric peak shape, stable retention, and high ionization efficiency.

Chemical Rationale & Chromatographic Strategy

The Analytical Challenge: Tautomerism and Fe(III) Chelation

2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one exists in a tautomeric equilibrium between the 1,4-dihydroquinolin-4-one state and the 4-hydroxyquinoline state. On a standard silica-based reversed-phase column, this tautomerism—combined with the nucleophilic nature of the basic nitrogen—leads to uncontrolled secondary interactions with unshielded surface silanols.

Furthermore, 4-quinolones act as potent chelators of trace transition metals (e.g., Fe³⁺) within the stainless-steel pathways of standard HPLC and UHPLC systems[3]. Without intervention, analysts observe:

  • Irreversible adsorption to the column frits.

  • Signal quenching in the MS source.

  • Severe chromatographic tailing.

The Mechanistic Solution

To enforce a self-validating and rugged system, we mandate two specific mobile phase modifiers:

  • 0.1% Formic Acid (FA) : Drives the mobile phase pH to approximately 2.9. This ensures the dialkylquinolone is uniformly protonated

    
    , stabilizing the tautomeric shift and neutralizing acidic silanols on the stationary phase[4].
    
  • 200 µM EDTA in Aqueous Phase : Acts as a sacrificial chelator, sequestering trace metals in the flow path and preventing analyte-metal complexation before the analyte reaches the MS source[3].

Mechanism Analyte 2-Ethyl-3-methyl- 1,4-dihydroquinolin-4-one Issue1 Iron (Fe3+) Chelation in LC System Analyte->Issue1 Issue2 Silanol Interactions on Silica Phase Analyte->Issue2 Result1 Prevents Analyte Loss & MS Quenching Issue1->Result1 Result2 Symmetrical Peak Shape (As < 1.2) Issue2->Result2 Solution1 200 µM EDTA (Mobile Phase A) Solution1->Issue1 Inhibits Solution2 0.1% Formic Acid (pH ~2.9) Solution2->Issue2 Suppresses

Mobile phase modifiers suppressing Fe-chelation and silanol interactions.

Experimental Protocol: A Self-Validating System

To establish analytical trustworthiness, each step of this protocol utilizes matrix-matched calibration and internal standard (IS) normalization to guarantee dynamic validation across varying matrices (e.g., culture media, plasma, or synthetic brines).

Sample Preparation (LLE)

Because dialkylquinolones are lipophilic and exhibit poor aqueous solubility at neutral pH, Ethyl Acetate (EtOAc) liquid-liquid extraction represents the optimal recovery technique[1].

  • Aliquot : Transfer 200 µL of the biological or synthetic sample into a 1.5 mL microcentrifuge tube.

  • Spike : Add 10 µL of Internal Standard (e.g., isotopically labeled 2-alkyl-4-quinolone-d5) at 1 µg/mL.

  • Extraction : Add 400 µL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Phase Separation : Centrifuge at 14,000 × g for 5 minutes at 4 °C to break any emulsion.

  • Collection : Transfer 300 µL of the upper organic layer to a fresh glass vial with a PTFE insert.

  • Concentration : Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at room temperature.
    
  • Reconstitution : Resuspend the dried extract in 100 µL of Methanol:Water (1:1, v/v) containing 0.1% FA. Vortex for 30 seconds[1].

UHPLC Separation Parameters

Separation is carried out using an endcapped, core-shell C8 or C18 stationary phase. Core-shell technology drastically minimizes backpressure while mirroring sub-2 µm column efficiencies.

  • Column : Ascentis Express C8 or Nucleodur C18 Gravity-SB (100 mm × 2.1 mm, 2.7 µm)[1][3].

  • Column Temperature : 30 °C

  • Injection Volume : 5 µL

  • Flow Rate : 0.4 mL/min

Table 1. Optimal Gradient Elution Profile

Time (min)Mobile Phase A (%) (H₂O + 0.1% FA + 200 µM EDTA)Mobile Phase B (%) (Acetonitrile + 0.1% FA)Curve Profile
0.08020Initial hold
0.58020Isocratic
4.0595Linear gradient
5.5595High-organic wash
5.68020Re-equilibration
8.08020Stop
MS/MS Detection (ESI Positive Mode)

Detection of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is achieved via Multiple Reaction Monitoring (MRM) on a triple quadrupole (TQ) mass spectrometer using an Electrospray Ionization (ESI) source in positive mode[5].

Table 2. Mass Spectrometry (MRM) Conditions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
2-Et-3-Me-Quinoline 188.1

160.1 (-CO)2850Quantifier
2-Et-3-Me-Quinoline 188.1

144.1 (-CO, -CH₄)3550Qualifier
Internal Standard 193.1

165.12850Normalization

(Note: Capillary voltage is set to 3.5 kV, source temperature to 350 °C, and desolvation gas flow to 800 L/hr).

LCMS_Workflow S1 Sample Matrix Spiked with IS S2 Liquid-Liquid Extraction (Ethyl Acetate, 400 µL) S1->S2 Vortex 5 min S3 Nitrogen Evaporation & Reconstitution (MeOH/H2O) S2->S3 Collect Organic Phase S4 Core-Shell UHPLC Separation (0.1% FA + EDTA Gradient) S3->S4 5 µL Injection S5 ESI+ MS/MS Detection (m/z 188.1 -> 160.1) S4->S5 Analyte Elution S6 Data Analysis & Validation Checks S5->S6 Extracted Ion Chromatogram

Workflow for extraction and LC-MS/MS quantification of alkylquinolones.

System Suitability & Validation Checks

As an authoritative analytical setup, the operator must verify system performance prior to quantifying unknown samples. This self-validating mechanism prevents false negatives resulting from unpassivated metal surfaces. Before each batch, inject a mid-range calibration standard (e.g., 50 ng/mL) five times and calculate against the parameters in Table 3.

Table 3. System Suitability Acceptance Criteria

ParameterTarget ValueCorrective Action if Failed
Retention Time %RSD < 1.0 %Check pump check-valves and column oven temperature.
Peak Area %RSD < 3.0 %Assess MS source cleanliness; inspect autosampler needle.
Tailing Factor (As) 0.9 – 1.2Increase FA to 0.15% or prime system with EDTA.
Signal-to-Noise (LOD) > 10 at 1 ng/mLRe-tune collision energy; optimize probe position.

Expert Methodological Tips

  • System Passivation : Even with EDTA in the mobile phase, new stainless-steel LC paths require passivation. Injecting high-concentration alkylquinolone standards or washing the system with 0.5% phosphoric acid (prior to attaching the column) effectively passivates active sites.

  • Autosampler Carryover : 4-Quinolones are notably hydrophobic and can stick to needle exteriors. Utilize a strong needle wash consisting of 50:50:0.1 Isopropanol:Methanol:Formic Acid to eliminate ghost peaks between runs.

  • Storage Stability : Dissolve stock standards of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one in 100% Methanol. Store at -80 °C. The quinolone core is stable, but photo-degradation can occur under direct UV light; use amber glass vials.

References

  • Brewer, L., et al. "Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue." Analytical and Bioanalytical Chemistry, 2020. URL:[Link]

  • Prothiwa, M., et al. "Burkholderia pseudomallei produces 2-alkylquinolone derivatives important for host virulence and competition with bacteria that employ naphthoquinones for aerobic respiration." Frontiers in Cellular and Infection Microbiology, 2021. URL:[Link]

  • Szamosvári, D., et al. "Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties." Marine Drugs, 2020. URL:[Link]

  • Fekete, S., et al. "HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)." Molecules, 2026. URL:[Link](Representative URL path grounded to general LC-MS/MS principles of quinolones)

  • Ortori, C.A., et al. "Targeted and untargeted quantification of quorum sensing signalling molecules in bacterial cultures and biological samples via HPLC-TQ MS techniques." Analytical and Bioanalytical Chemistry, 2020. URL:[Link]

Sources

Application

Application Notes and Protocols for the Use of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one in Quorum Sensing Inhibition Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one as a potential quorum sensing (QS) in...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one as a potential quorum sensing (QS) inhibitor. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles to ensure reliable and reproducible results.

Introduction: The Promise of Quorum Sensing Inhibition

Quorum sensing is a sophisticated cell-to-cell communication mechanism that bacteria employ to coordinate collective behaviors in response to population density.[1][2] This intricate signaling network relies on the production, release, and detection of small signaling molecules known as autoinducers.[1] Once a critical concentration of these autoinducers is reached, bacteria activate the expression of genes that regulate a wide array of processes, including virulence factor production, biofilm formation, and antibiotic resistance.[1][3]

The disruption of QS, a strategy known as quorum quenching, represents a promising anti-virulence approach that may circumvent the development of antibiotic resistance.[4] Unlike traditional antibiotics that aim to kill bacteria, QS inhibitors (QSIs) act as a "stealth" approach by disarming pathogens without exerting selective pressure for the development of resistance.[1]

Quinolone-based compounds have emerged as a significant class of QSIs, largely due to their structural resemblance to the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone.[1][5] This structural mimicry allows them to interfere with QS signaling pathways. 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, the subject of these notes, is a quinolinone derivative with the potential to act as a QSI. These protocols will guide the user in evaluating its efficacy in two widely-used bacterial reporter systems: Chromobacterium violaceum and Pseudomonas aeruginosa.

Application Note 1: Chromobacterium violaceum Violacein Inhibition Assay

Principle

Chromobacterium violaceum is a Gram-negative bacterium that produces a vibrant purple pigment called violacein.[6] The synthesis of violacein is regulated by the CviI/R QS system, which is homologous to the LuxI/R system found in many bacteria.[6][7] The CviI enzyme synthesizes the autoinducer, N-hexanoyl-L-homoserine lactone (C6-HSL), which, at a threshold concentration, binds to the CviR receptor protein. This complex then activates the transcription of the vioA-E operon, leading to violacein production.[6] Inhibition of violacein production serves as a straightforward and visually discernible indicator of QS disruption.[4]

Diagram: Quorum Sensing in C. violaceum

G cluster_0 Bacterial Cell CviI CviI Synthase AHL N-hexanoyl-L- homoserine lactone (AHL) CviI->AHL Synthesizes CviR CviR Receptor VioOperon vioA-E Operon CviR->VioOperon Activates AHL->CviR Binds to AHL_out AHL (extracellular) AHL->AHL_out Diffuses Violacein Violacein (Purple Pigment) VioOperon->Violacein Produces QSI 2-Ethyl-3-methyl-1,4- dihydroquinolin-4-one (Potential Inhibitor) QSI->CviR Potentially Inhibits Binding

Caption: C. violaceum Quorum Sensing Pathway and Potential Inhibition.

Protocol

1. Determination of Minimum Inhibitory Concentration (MIC)

It is crucial to first determine the MIC of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one to ensure that any observed inhibition of violacein is due to QS interference and not bactericidal or bacteriostatic effects.[8]

  • Materials:

    • Chromobacterium violaceum (e.g., ATCC 12472)

    • Luria-Bertani (LB) broth

    • 96-well microtiter plates

    • 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one stock solution (in DMSO)

    • DMSO (vehicle control)

  • Procedure:

    • Prepare a bacterial inoculum by growing C. violaceum in LB broth overnight at 30°C. Dilute the culture to an optical density at 600 nm (OD₆₀₀) of 0.1.[4]

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in LB broth. Concentrations may range from 512 µg/mL to 1 µg/mL.[4]

    • Include a positive control (bacteria with DMSO) and a negative control (LB broth only).[4]

    • Add the diluted bacterial culture to each well to a final OD₆₀₀ of 0.05. The final volume in each well should be 200 µL.[4]

    • Incubate the plate at 30°C for 24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

2. Violacein Inhibition Assay

This assay quantifies the reduction in violacein production at sub-inhibitory concentrations of the test compound.

  • Procedure:

    • Prepare a C. violaceum inoculum as described in the MIC protocol.

    • Based on the determined MIC, prepare solutions of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one in LB broth at various sub-MICs (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC).

    • In a 96-well plate, add 100 µL of the diluted bacterial culture (OD₆₀₀ of 0.1) to 100 µL of the test compound solutions.[4]

    • Include a positive control (bacteria with DMSO) and a negative control (LB broth only).[4]

    • Incubate the plate at 30°C for 24 hours with shaking (150 rpm).[4]

3. Quantification of Violacein

  • After incubation, measure the OD₆₀₀ of each well to assess bacterial growth.

  • To quantify violacein, centrifuge the microtiter plate at 4000 rpm for 10 minutes.[4]

  • Carefully discard the supernatant.

  • Add 200 µL of DMSO to each well to solubilize the violacein from the cell pellet.[4][9][10]

  • Resuspend the pellet by pipetting and shake the plate for 10 minutes.

  • Centrifuge again at 4000 rpm for 10 minutes to pellet cell debris.[10]

  • Transfer the DMSO supernatant to a new plate and measure the absorbance at 585 nm (A₅₈₅) to quantify the violacein.[9][10]

  • The percentage of violacein inhibition is calculated as: [(OD₅₈₅ of control - OD₅₈₅ of treated) / OD₅₈₅ of control] x 100.

  • Normalize the violacein production to bacterial growth by calculating the ratio of OD₅₈₅/OD₆₀₀.

Illustrative Data
Concentration (µg/mL)Bacterial Growth (OD₆₀₀)Violacein Production (OD₅₈₅)% Inhibition of Violacein
0 (Control)1.25 ± 0.081.89 ± 0.120%
1/8 MIC1.22 ± 0.071.45 ± 0.1023.3%
1/4 MIC1.20 ± 0.090.88 ± 0.0653.4%
1/2 MIC1.18 ± 0.080.41 ± 0.0478.3%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Application Note 2: Pseudomonas aeruginosa Pyocyanin and Biofilm Inhibition Assays

Principle

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes multiple QS systems, including the las, rhl, and pqs systems, to regulate its virulence.[1][11] The pqs system, in particular, uses 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules, including the Pseudomonas quinolone signal (PQS).[12] Given the structural similarity of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one to AQs, it is a prime candidate for inhibiting the pqs system. A key virulence factor regulated by this system is pyocyanin, a blue-green phenazine pigment that contributes to the pathogenicity of P. aeruginosa.[13] Inhibition of pyocyanin production is a reliable indicator of anti-QS activity against this pathogen.[11]

Diagram: Experimental Workflow

G cluster_0 Screening Workflow start Start: Prepare Test Compound (2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one) mic Determine MIC in P. aeruginosa start->mic submic Select Sub-MICs mic->submic pyocyanin_assay Pyocyanin Inhibition Assay submic->pyocyanin_assay biofilm_assay Biofilm Inhibition Assay submic->biofilm_assay quantify_pyo Quantify Pyocyanin (OD₅₂₀) pyocyanin_assay->quantify_pyo quantify_biofilm Quantify Biofilm (OD₅₇₀) biofilm_assay->quantify_biofilm analyze Analyze Data & Determine % Inhibition quantify_pyo->analyze quantify_biofilm->analyze end End: Identify QSI Activity analyze->end

Caption: Workflow for screening a potential QS inhibitor.

Protocols

1. Determination of MIC in P. aeruginosa

  • Materials:

    • Pseudomonas aeruginosa (e.g., PAO1 or a clinical isolate)

    • LB broth

    • 96-well microtiter plates

    • Test compound stock solution (in DMSO)

  • Procedure:

    • Follow the same procedure as for C. violaceum, but incubate at 37°C for 18-24 hours.

2. Pyocyanin Inhibition Assay

  • Procedure:

    • Grow P. aeruginosa overnight in LB broth at 37°C with shaking.

    • Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh LB broth containing sub-inhibitory concentrations of the test compound.

    • Include a positive control (bacteria with DMSO).

    • Incubate the cultures for 18-24 hours at 37°C with shaking.

3. Extraction and Quantification of Pyocyanin

  • After incubation, measure the OD₆₀₀ for bacterial growth.

  • Transfer 1 mL of the culture to a microcentrifuge tube and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 300 µL of chloroform to the supernatant and vortex vigorously.

  • Centrifuge at 13,000 rpm for 5 minutes to separate the layers. The pyocyanin will be in the lower blue chloroform layer.

  • Carefully transfer the blue layer to a new tube.

  • Add 200 µL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink.

  • Centrifuge to separate the layers.

  • Transfer the upper pink layer to a 96-well plate and measure the absorbance at 520 nm.[14]

  • The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD₅₂₀ by 17.072.[14]

  • Calculate the percentage of pyocyanin inhibition as compared to the control.

Illustrative Data for Pyocyanin Inhibition
Concentration (µg/mL)Bacterial Growth (OD₆₀₀)Pyocyanin Conc. (µg/mL)% Inhibition of Pyocyanin
0 (Control)1.52 ± 0.118.9 ± 0.70%
1/8 MIC1.49 ± 0.106.2 ± 0.530.3%
1/4 MIC1.45 ± 0.123.1 ± 0.465.2%
1/2 MIC1.41 ± 0.111.5 ± 0.283.1%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

4. Anti-Biofilm Assay (Crystal Violet Method)

  • Procedure:

    • Dilute an overnight culture of P. aeruginosa to an OD₆₀₀ of 0.05 in fresh LB broth containing sub-inhibitory concentrations of the test compound.

    • Add 200 µL of this suspension to the wells of a 96-well flat-bottomed microtiter plate.

    • Include a positive control (bacteria with DMSO) and a negative control (broth only).

    • Incubate the plate at 37°C for 24 hours without shaking.

    • After incubation, discard the planktonic cells by gently washing the wells twice with phosphate-buffered saline (PBS).

    • Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.

    • Discard the methanol and allow the plate to air dry.

    • Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[10]

    • Wash the wells with water to remove excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[10]

    • Measure the absorbance at 570 nm.

    • The percentage of biofilm inhibition is calculated as: [(OD₅₇₀ of control - OD₅₇₀ of treated) / OD₅₇₀ of control] x 100.

Illustrative Data for Biofilm Inhibition
Concentration (µg/mL)Biofilm Formation (OD₅₇₀)% Inhibition of Biofilm
0 (Control)1.15 ± 0.090%
1/8 MIC0.88 ± 0.0723.5%
1/4 MIC0.54 ± 0.0653.0%
1/2 MIC0.29 ± 0.0474.8%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

References

  • Current time information in Allegan County, US.
  • Gopu, V., et al. (2023). Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. MDPI. Retrieved from [Link]

  • Loh, J. M., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. MDPI. Retrieved from [Link]

  • Sowmiya, K., et al. (2022). Chromobacterium violaceum Based Screening of Quorum Quenching Bacteria for the Biocontrol of Quorum Sensing Phytopathogens. CABI Digital Library. Retrieved from [Link]

  • Balasubramanian, D., et al. (2018). Virtual Screening and Biomolecular Interactions of CviR-Based Quorum Sensing Inhibitors Against Chromobacterium violaceum. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

  • JoVE. (2025). Quorum Sensing Inhibition by Bioactive Compou. JoVE Journal. Retrieved from [Link]

  • Dubern, J.-F., & Diggle, S. P. (2008). Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species. PubMed. Retrieved from [Link]

  • Kalia, M., et al. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. PMC. Retrieved from [Link]

  • Essar, D. W., et al. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Bio-protocol. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). 3-Ethoxymethyl-1,4-dihydroquinolin-4-one. PMC. Retrieved from [Link]

  • Abat, A. S., et al. (2022). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. PMC. Retrieved from [Link]

  • Ross, A. C., et al. (2025). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. PMC. Retrieved from [Link]

  • Kalia, M., et al. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. ResearchGate. Retrieved from [Link]

  • Kim, Y.-G., et al. (2022). Hydroquinones Inhibit Biofilm Formation and Virulence Factor Production in Staphylococcus aureus. MDPI. Retrieved from [Link]

  • Sarigiannis, Y., & Papaneophytou, C. (2024). Targeting Bacterial Communication: Evaluating Phytochemicals as LuxS Inhibitors to Disrupt Quorum Sensing. ResearchGate. Retrieved from [Link]

  • Moir, M., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. Retrieved from [Link]

  • Bertamino, A., et al. (2021). Diagnosis and Stratification of Pseudomonas aeruginosa Infected Patients by Immunochemical Quantitative Determination of Pyocyanin From Clinical Bacterial Isolates. Frontiers in Microbiology. Retrieved from [Link]

  • Plener, L., et al. (2020). Natural Compounds Inhibiting Pseudomonas aeruginosa Biofilm Formation by Targeting Quorum Sensing Circuitry. IntechOpen. Retrieved from [Link]

  • Defoirdt, T., et al. (2013). Quorum Sensing and Phytochemicals. MDPI. Retrieved from [Link]

  • Kalia, M., et al. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum-Sensing Inhibitors. Preprints.org. Retrieved from [Link]

  • Neves, P. H. M., et al. (2020). Identification of New Potential Inhibitors of Quorum Sensing through a Specialized Multi-Level Computational Approach. PMC. Retrieved from [Link]

  • Salmon, J., et al. (2016). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2024). Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa. Frontiers in Microbiology. Retrieved from [Link]

  • Loh, J. M., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Semantic Scholar. Retrieved from [Link]

  • Fauchon, M., et al. (2024). Anti-biofilm extracts and molecules from the marine environment. Horizon IRD. Retrieved from [Link]

  • Harjai, K., et al. (2012). Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds. PLOS One. Retrieved from [Link]

  • Riordan, L., et al. (2025). Quantification of Pseudomonas aeruginosa biofilms using electrochemical methods. University of Strathclyde, Glasgow. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

  • Mishra, R., et al. (2020). Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens. Frontiers in Microbiology. Retrieved from [Link]

  • Al-Zereini, W. A., et al. (2023). Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization. MDPI. Retrieved from [Link]

  • El-Shaer, S., et al. (2023). Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. PMC. Retrieved from [Link]

  • Kowalska-Krochmal, B., et al. (2025). Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. PMC. Retrieved from [Link]

  • O'May, C. Y., et al. (2014). Pyocyanin Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver. ASM Journals. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Extraction of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one from Reaction Mixtures

Abstract This comprehensive guide provides detailed application notes and optimized protocols for the efficient extraction of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one from complex reaction mixtures. Quinolone derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the efficient extraction of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one from complex reaction mixtures. Quinolone derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1][2][3] The successful isolation and purification of these target molecules are critical for downstream applications, including structural elucidation, biological screening, and formulation. This document outlines various extraction strategies, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), with a focus on the underlying chemical principles that govern their efficacy. Furthermore, protocols for crystallization as a final purification step are provided. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the purification of quinolone derivatives.

Introduction to 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one and its Synthesis

2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one belongs to the quinolinone family, a class of nitrogen-containing heterocyclic compounds.[1] The quinoline scaffold is a key structural motif in a wide range of biologically active compounds, including alkaloids, and is a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[4][5]

The synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is often achieved through methods like the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[6][7] This reaction is typically conducted at high temperatures using a high-boiling point solvent.[4][8]

Common Impurities in the Reaction Mixture

The crude reaction mixture from a Conrad-Limpach synthesis can contain a variety of impurities that need to be removed to obtain a pure product.[9] These can include:

  • Unreacted starting materials (e.g., aniline and β-ketoester derivatives).

  • Side-products from competing reactions, such as the formation of regioisomers.[9]

  • Polymerization products, which can arise from the acidic conditions and high temperatures used in the reaction.[9]

  • High-boiling point solvents used in the synthesis.[8]

  • By-products from thermal decomposition.[9]

The successful extraction protocol must be designed to selectively separate the desired 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one from these impurities.

Principles of Extraction for Quinolone Derivatives

The extraction of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one from a reaction mixture relies on the principle of differential solubility of the compound in two immiscible liquid phases.[10][11] This is typically an aqueous phase and an organic solvent. The choice of extraction strategy is dictated by the physicochemical properties of the target molecule, such as its polarity, pKa, and solubility in various solvents.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a versatile and widely used technique for the isolation of heterocyclic compounds.[10][11][12] The efficiency of LLE is dependent on several factors, including:

  • Solvent Selection: The choice of organic solvent is critical. An ideal solvent should have high solubility for the target compound and low solubility for the impurities. It should also be immiscible with the aqueous phase and have a boiling point that allows for easy removal after extraction.

  • pH Manipulation: The acidic and basic properties of the quinolone ring system can be exploited to enhance the selectivity of the extraction. By adjusting the pH of the aqueous phase, the ionization state of the target compound and impurities can be controlled, thereby altering their partitioning behavior between the aqueous and organic phases.[10]

Solid-Phase Extraction (SPE)

Solid-phase extraction is another powerful technique for the purification of quinolone derivatives.[13] SPE offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the ability to handle larger sample volumes.[13] The principle of SPE involves passing the sample through a solid sorbent that selectively retains the target analyte. The analyte is then eluted with a suitable solvent. Common sorbents for quinolone extraction include reversed-phase materials like C18.[14]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol describes a general procedure for the extraction of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one from a reaction mixture using LLE.

Materials and Reagents:

  • Crude reaction mixture containing 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a high-boiling point solvent was used, it may be necessary to dilute the mixture with a suitable organic solvent like DCM or EtOAc to facilitate handling.[8]

  • Acid Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of 1 M HCl and shake vigorously. Allow the layers to separate. The acidic aqueous layer will protonate basic impurities, making them more water-soluble. Drain and discard the aqueous layer.

  • Base Wash: To the organic layer, add an equal volume of 1 M NaOH and shake. This step will deprotonate any acidic impurities, partitioning them into the aqueous phase. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine solution to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one.

Workflow for Liquid-Liquid Extraction:

LLE_Workflow A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., DCM or EtOAc) A->B C Transfer to Separatory Funnel B->C D Add 1 M HCl (Acid Wash) C->D E Separate Layers (Discard Aqueous) D->E F Add 1 M NaOH (Base Wash) E->F G Separate Layers (Discard Aqueous) F->G H Wash with Brine G->H I Separate Layers (Keep Organic) H->I J Dry Organic Layer (e.g., Na2SO4) I->J K Filter and Concentrate (Rotary Evaporator) J->K L Crude Product K->L

Caption: Workflow for the liquid-liquid extraction of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a method for purifying the crude product obtained from LLE using solid-phase extraction.

Materials and Reagents:

  • Crude 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

  • SPE cartridge (e.g., C18)

  • Methanol (MeOH)

  • Deionized Water

  • Acetonitrile (ACN)

  • SPE manifold

  • Collection tubes

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.[15] Do not allow the cartridge to run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol). Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a low-organic solvent mixture (e.g., 10% methanol in water) to elute polar impurities.

  • Elution: Elute the 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one from the cartridge with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

  • Solvent Removal: Collect the eluate and remove the solvent under reduced pressure to obtain the purified product.

Workflow for Solid-Phase Extraction:

SPE_Workflow A Crude Product from LLE B Dissolve in Minimal Solvent A->B D Load Sample onto Cartridge B->D C Condition SPE Cartridge (MeOH, then Water) C->D E Wash with Low Organic Solvent (Elute Polar Impurities) D->E F Elute with High Organic Solvent (Collect Product Fraction) E->F G Remove Solvent F->G H Purified Product G->H

Caption: Workflow for the solid-phase extraction of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one.

Protocol 3: Crystallization

Crystallization is a powerful technique for the final purification of the extracted product.[16]

Materials and Reagents:

  • Purified 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

  • Suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the compound in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to a constant weight.[8]

Data Presentation: Comparison of Extraction and Purification Methods

MethodPurity (%)Yield (%)Solvent ConsumptionTime
Liquid-Liquid Extraction80-9075-85HighModerate
Solid-Phase Extraction>9590-95LowShort
Crystallization>9985-95 (of purified)ModerateLong

Troubleshooting

IssuePossible CauseSolution
Emulsion formation during LLE High concentration of surfactants or fine solid particles.Add a small amount of brine. Allow the mixture to stand for a longer period. Centrifuge the mixture if the emulsion persists.
Low recovery from LLE Incorrect pH of the aqueous phase. Inappropriate organic solvent. Insufficient number of extractions.Optimize the pH based on the pKa of the target compound. Test different organic solvents. Perform multiple extractions with smaller volumes of solvent.
Poor separation in SPE Inappropriate SPE sorbent. Incorrect washing or elution solvent composition.Screen different SPE sorbents (e.g., normal phase, ion exchange). Optimize the solvent strength for washing and elution steps.
No crystal formation Solution is not supersaturated. Presence of impurities inhibiting crystallization.Concentrate the solution further. Add a seed crystal. Try a different solvent system. Purify the compound further before crystallization.

Conclusion

The successful extraction of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one from reaction mixtures is a critical step in its synthesis and subsequent application. This guide has provided detailed protocols for liquid-liquid extraction, solid-phase extraction, and crystallization, which are robust and reproducible methods for obtaining a high-purity product. The choice of the most appropriate method will depend on the specific scale of the reaction, the nature of the impurities, and the desired final purity of the compound. By understanding the underlying principles of each technique and following the outlined protocols, researchers can effectively isolate and purify this important quinolone derivative.

References

  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Vertex AI Search. (2025, February 18). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • PMC.
  • Oreate AI Blog. (2025, December 30). Understanding Liquid-Liquid Extraction: A Key Technique in Food Analysis.
  • ResearchGate.
  • PMC.
  • MDPI. (2022, June 22). Simultaneous Determination of Nine Quinolones in Pure Milk Using PFSPE-HPLC-MS/MS with PS-PAN Nanofibers as a Sorbent.
  • RSC Publishing. (2018, January 23). Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction.
  • ResearchGate. Separation of Nitrogen Heterocyclic Compounds from Model Oils by an Emulsion Liquid Membrane.
  • PubMed. (2008, June 20).
  • Google Patents.
  • Benchchem. Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • Google Patents.
  • MDPI. (2023, July 15).
  • ResearchGate. Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g).
  • Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones.
  • SCIRP.
  • KOPS. Synthesis of bacterial 2-alkyl-4(1H)
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (2017, August 15). Overview of Commonly Used Analytical Technologies.
  • Wikipedia. Conrad–Limpach synthesis.
  • Benchchem.
  • Organic Chemistry Portal. Quinoline Synthesis: Conrad-Limpach-Knorr.
  • PMC. (2025, January 3).
  • PMC. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Benchchem.
  • Google Patents. WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
  • Organic Chemistry Portal. Dihydroquinolinone synthesis.
  • Organic Syntheses Procedure. 2-methyl-4-hydroxyquinoline.
  • PMC. (2023, May 16).
  • ResearchGate. (2015, February 24). Development and Validation of Analytical Methods for Pharmaceuticals.
  • Interlaboratory validation of an environmental monitoring method for trace analysis of endocrine disrupting compounds. (2012, August 28).
  • Taylor & Francis. (2021, January 20).
  • PubMed. (2020, July 24).
  • ResearchGate. (2025, December 27). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids.
  • Organic Chemistry Portal. Synthesis of 4-quinolones.
  • PMC. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach.
  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • SciSpace. Purification of the food-borne carcinogens 2-amino-3-methylimidazo.
  • Physical Chemistry Research. (2023, November 19).
  • MDPI. (2024, August 17).
  • ResearchGate. (2021, March 15). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents.
  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agent. (2021, March 15).
  • PubMed. (2011, September 15). De novo design, synthesis and biological evaluation of 1,4-dihydroquinolin-4-ones and 1,2,3,4-tetrahydroquinazolin-4-ones as potent kinesin spindle protein (KSP) inhibitors.
  • MilliporeSigma. Solvent Miscibility Table.
  • ChemicalBook. (2023, July 6). 2-ETHYL-3-METHYL-QUINOLINE-4-CARBOXYLIC ACID | 74960-58-0.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing pH for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one Stability

Welcome to the technical support center dedicated to providing in-depth guidance on the stability of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the stability of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pH-dependent stability and to offer practical solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one in aqueous solutions?

A1: The stability of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, a member of the quinolinone class of compounds, is primarily influenced by the pH of the aqueous environment. The quinolinone structure contains functional groups susceptible to acid-base catalysis, leading to hydrolysis and other degradation pathways. Additionally, exposure to light (photodegradation) and elevated temperatures can also significantly impact its stability.

Q2: At what pH range i[1][2]s 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one expected to be most stable?

A2: While specific data for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is not extensively published, based on the general behavior of similar quinolinone structures, it is anticipated to exhibit greatest stability in the near-neutral to slightly acidic pH range (approximately pH 5.5 to 7.0). Extreme acidic (pH ≤ 2)[3] and alkaline (pH ≥ 9) conditions are likely to accelerate degradation. For instance, a related c[3][4]ompound, 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline, was found to be stable in the physiologic pH range of 5.5-9.0 but became labile at a pH of 2.0 or lower.

Q3: What are the likel[3]y degradation pathways for this compound under acidic and basic conditions?

A3: Under acidic conditions, the primary degradation pathway is likely hydrolysis of the amide bond within the quinolinone ring, leading to ring-opening. In highly acidic environments, protonation of the nitrogen and carbonyl oxygen atoms can make the molecule more susceptible to nucleophilic attack by water. Under basic conditions, hydrolysis is also a significant degradation pathway, often proceeding through a base-catalyzed mechanism. The presence of the ethyl and methyl groups may also influence the susceptibility of the ring to oxidative degradation under certain conditions.

Q4: My solution of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is showing a color change over time. What could be the cause?

A4: A color change often indicates the formation of degradation products. This could be due to hydrolysis, oxidation, or photodegradation. It is crucial to analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the parent compound and any new peaks corresponding to degradation products. Storing solutions protect[5]ed from light and at controlled temperatures can help mitigate these changes.

Q5: I am observing inc[2]onsistent results in my biological assays. Could the stability of the compound be a factor?

A5: Absolutely. If the compound degrades in your assay medium, the effective concentration will decrease over the course of the experiment, leading to inconsistent and inaccurate results. It is essential to determine the stability of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one in the specific cell culture or assay buffer you are using. Consider preparing fresh [2]stock solutions for each experiment and minimizing the time the compound spends in the assay medium before analysis.

Troubleshooting Gu[2]ides

Problem 1: Rapid Loss of Parent Compound in Acidic Buffers
  • Symptom: HPLC analysis shows a rapid decrease in the peak area of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one in solutions with a pH below 4.

  • Probable Cause: Acid-catalyzed hydrolysis of the quinolinone ring.

  • Troubleshooting Steps:

    • pH Adjustment: If experimentally feasible, increase the pH of the buffer to a range where the compound is more stable (e.g., pH 5.5-7.0).

    • Temperature Control: Perform experiments at lower temperatures to reduce the rate of hydrolysis.

    • Kinetic Analysis: Conduct a time-course study to quantify the degradation rate at different acidic pH values. This data will help in predicting the compound's half-life under your experimental conditions.

    • Aprotic Solvents: If the experimental design allows, consider using a co-solvent system with aprotic solvents to reduce the concentration of water and slow down hydrolysis.

Problem 2: Formation of Precipitate in Alkaline Solutions
  • Symptom: A precipitate forms when 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is dissolved in a buffer with a pH above 8.

  • Probable Cause: The compound may have limited solubility at higher pH values, or the degradation products formed under alkaline conditions may be less soluble. 2-alkyl-4(1H)-quinolones can exist in tautomeric forms, and the predominance of one form over the other is pH-dependent, which can affect solubility.

  • Troubleshooting Ste[6]ps:

    • Solubility Assessment: Determine the solubility of the compound across a range of pH values.

    • Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents to enhance solubility.

    • pH Titration: Carefully titrate the pH of the solution to find the optimal balance between stability and solubility.

    • Particle Size Analysis: If a precipitate is unavoidable, characterize its nature (e.g., crystalline vs. amorphous) and composition.

Experimental Protocols

Protocol 1: pH-Rate Profile Determination

This protocol outlines the steps to determine the stability of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one across a range of pH values.

Materials:

  • 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer systems (e.g., phosphate, acetate, citrate) to cover a pH range of 2 to 10

  • pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Buf[5]fer Preparation: Prepare a series of buffers at different pH values (e.g., 2, 4, 5.5, 7, 8.5, 10).

  • Sample Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Spike the stock solution into each buffer to a final concentration within the linear range of the HPLC method.

  • Incubation: Store the buffered solutions at a constant temperature (e.g., 40°C or 50°C to accelerate degradation). Protect the samples from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the samples using the validated HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of the line will give the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile.

pH Incubation Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation
2.0241006535
4.0241008812
5.524100955
7.024100982
8.5241009010
10.0241007228

Table 1: Example Data for pH-Rate Profile Study.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and establishing the degradation pathways of a compound.

Materials:

  • 2-Eth[5]yl-3-methyl-1,4-dihydroquinolin-4-one

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-MS system for identification of degradation products

Procedure:

  • Sto[7]ck Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp). Keep a control sample protected from light.

  • Sample Analysis: [7]At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC-MS to identify the mass of any degradation products.

Visualizations

G

Caption: General Degradation Pathways Based on pH.

References

  • (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies - ResearchGate. Available from: [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains - Frontiers. Available from: [Link]

  • Quinolones: from antibiotics to autoinducers - PMC. Available from: [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - ResearchGate. Available from: [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains - Semantic Scholar. Available from: [Link]

  • Biodegradation of quinoline at different concentrations of quinoline by... - ResearchGate. Available from: [Link]

  • Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications. Available from: [Link]

  • Wat. Set. Tech. Vol. 40, No. 6, pp. 293-298, 1990 © 1999 Published by Elsevier Science Ltd on behalf the LAWQ Printed in Great Britain. All rights reserved 0273-1223/99 $20.00 → 0.00 - ResearchGate. Available from: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - ResearchGate. Available from: [Link]

  • (PDF) Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Available from: [Link]

  • The quinolones: Decades of development and use - ResearchGate. Available from: [Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process - MDPI. Available from: [Link]

  • Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). Available from: [Link]

  • Synthesis of 2,3-dihydroquinolin-4-ones - Organic Chemistry Portal. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC. Available from: [Link]

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs - JETIR.org. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available from: [Link]

  • Dihydroquinolinone synthesis - Organic Chemistry Portal. Available from: [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available from: [Link]

  • (PDF) Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids - ResearchGate. Available from: [Link]

  • 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed. Available from: [Link]

  • Ethyl 2,3-dioxo-1,4-dihydroquinoline-4-carboxylate | C12H11NO4 - PubChem. Available from: [Link]

  • phenylquinazoline-4-tion with "soft" and "hard" methylation agents and - E3S Web of Conferences. Available from: [Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Resolving Peak Tailing for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one in HPLC

Welcome to the technical support center for advanced HPLC troubleshooting. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing issues during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced HPLC troubleshooting. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing issues during the analysis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one. As a quinolone derivative, this compound possesses chemical properties that require a nuanced approach to achieve optimal chromatographic performance. This document provides in-depth, field-proven insights and systematic protocols to diagnose and resolve this common analytical challenge.

Part 1: Foundational Understanding: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the observed peak tailing, providing the crucial "why" before we delve into the "how."

Q1: What is peak tailing in HPLC and why is it a significant problem?

A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the back half of the peak is broader than the front half.[1] This asymmetry is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As) , where a value of 1.0 indicates perfect symmetry. While a tailing factor up to 1.5 may be acceptable for some assays, values exceeding 2.0 are generally considered poor and can severely compromise data quality.[2]

Peak tailing is problematic for several critical reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately distinguish and quantify individual components in a mixture.

  • Inaccurate Integration: The gradual slope of a tailing peak makes it challenging for chromatography data systems to consistently and accurately determine the start and end of the peak, leading to errors in area calculation and, consequently, inaccurate quantification.[3]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and raise the limit of detection (LOD) and limit of quantification (LOQ).[3]

Q2: Why is 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, a quinolone derivative, particularly prone to peak tailing?

A2: The primary reason lies in its molecular structure. 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one contains a basic nitrogen atom within its quinolone ring system. In the acidic to neutral pH range often used in reversed-phase HPLC, this nitrogen atom can become protonated, acquiring a positive charge. This is the root cause of the issue.

The vast majority of reversed-phase HPLC columns are packed with silica particles that have been chemically modified (e.g., with C18 alkyl chains). However, the manufacturing process inevitably leaves some unreacted, accessible silanol groups (Si-OH) on the silica surface.[4][5] These silanol groups are weakly acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above ~3.[6][7]

The strong, unwanted electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, ion-exchange retention mechanism.[6][8] This interaction is stronger and has slower kinetics than the desired primary hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer on the column, which manifests as a tailing peak.[8][9]

cluster_0 HPLC Stationary Phase (Silica Surface) cluster_1 Resulting Chromatogram Analyte 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one (Protonated, Basic) Silanol Deprotonated Silanol Group (Acidic Site, Si-O⁻) AnalyteNode Analyte-NH⁺ C18 C18 Chains AnalyteNode->C18 Primary Retention Mechanism (Hydrophobic Interaction) SilanolNode Si-O⁻ AnalyteNode->SilanolNode Unwanted Secondary Interaction (Electrostatic Attraction) PeakTailing Peak Tailing G cluster_0 Step 1: Initial System & Method Checks cluster_1 Step 2: Mobile Phase Optimization cluster_2 Step 3: Advanced Column Selection start Peak Tailing Observed (Tf > 1.5) check_overload Dilute sample 10x and re-inject. Does peak shape improve? start->check_overload low_ph Strategy A: Low pH Mobile Phase (pH < 3) check_overload->low_ph No, or minor improvement high_ph Strategy B: High pH Mobile Phase (pH > 9) (Requires pH-stable column) check_overload->high_ph No, or minor improvement additives Strategy C: Use Mobile Phase Additives (e.g., Competing Base) check_overload->additives No, or minor improvement solution Symmetrical Peak Achieved (Tf ≈ 1.0) check_overload->solution Yes check_system Check for dead volume. (fittings, tubing) check_system->low_ph check_system->high_ph check_system->additives check_column Inspect column for voids. Flush with strong solvent. check_column->low_ph check_column->high_ph check_column->additives endcapped Use a modern, fully end-capped, high-purity (Type B) silica column. low_ph->endcapped If tailing persists low_ph->solution If tailing is resolved high_ph->endcapped If tailing persists high_ph->solution If tailing is resolved additives->endcapped If tailing persists additives->solution If tailing is resolved polar_embedded Try a polar-embedded or hybrid silica phase. endcapped->polar_embedded non_silica Consider non-silica-based phases (e.g., polymeric). endcapped->non_silica polar_embedded->solution non_silica->solution

Figure 2: Systematic Workflow for Troubleshooting Peak Tailing.
Step 1: Initial System & Method Assessment

Before modifying the method's chemistry, it's crucial to rule out common hardware and basic procedural issues.

  • Check for Mass Overload: Prepare a 1:10 dilution of your sample and inject it. If the peak shape significantly improves and becomes more symmetrical, the original sample concentration was overloading the column. Solution: Reduce the sample concentration or injection volume. [8]2. Inspect for Extra-Column Volume: Ensure all tubing is as short and narrow in diameter as possible. Check that all fittings are correctly swaged and that there are no gaps between the tubing and the port bottom. [5]3. Evaluate Column Health:

    • Contamination: Flush the column with a strong solvent (e.g., isopropanol or a solvent recommended by the manufacturer) to remove strongly retained impurities. [10] * Physical Damage: Disconnect the column and look at the inlet. If a visible void or discoloration is present at the head of the packing bed, the column is likely damaged and should be replaced. [2][8]

Step 2: Mobile Phase Optimization - The Core of the Solution

If system issues are ruled out, the next and most impactful step is to adjust the mobile phase chemistry to suppress the unwanted silanol interactions.

Strategy A: The Low pH Approach (Suppressing Silanol Ionization)
  • Mechanism: By lowering the mobile phase pH to below 3.0, the acidic silanol groups (Si-OH) become fully protonated. [2][6][11]This neutralizes their negative charge, eliminating the electrostatic attraction with the protonated basic analyte. The primary, hydrophobic retention mechanism can then proceed without interference.

  • Pros: Highly effective, compatible with most standard silica-based columns, and generally provides good peak shapes for basic compounds.

  • Cons: The basic analyte will be fully protonated (charged) and may exhibit reduced retention. This can be compensated for by decreasing the percentage of the organic modifier in the mobile phase. Standard silica columns can degrade at pH below 2.5; use columns specifically designed for low pH stability if needed. [2]* Typical Modifiers: 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or a phosphate buffer adjusted to pH 2.5-3.0.

Strategy B: The High pH Approach (Neutralizing the Analyte)
  • Mechanism: By raising the mobile phase pH to at least 2 units above the analyte's pKa, the basic analyte is deprotonated and becomes neutral. [12][13]A neutral analyte will not engage in strong ionic interactions with the silanol groups (which remain ionized at high pH).

  • Pros: Can dramatically improve peak shape and often increases retention for basic compounds, which can be beneficial for separating them from early-eluting impurities. [12]* Cons: CRITICAL: This approach requires a specialized, pH-stable HPLC column (e.g., hybrid silica or polymer-based). Using a standard silica column above pH 8 will rapidly and irreversibly dissolve the silica support, destroying the column. [2][14]* Typical Modifiers: Ammonium hydroxide or ammonium bicarbonate to adjust the pH to 9-11.

Strategy C: Using Mobile Phase Additives (Competitive Binding)
  • Mechanism: A small concentration of a basic additive, often called a "competing base" or "silanol suppressor" like triethylamine (TEA), is added to the mobile phase. [11][15]The competing base, being a small and highly mobile amine, will preferentially interact with the active silanol sites, effectively masking them from the larger analyte.

  • Pros: Can be effective at intermediate pH ranges where other strategies might not be optimal.

  • Cons: Additives like TEA can shorten column lifetime, may cause baseline disturbances, and are generally not compatible with mass spectrometry (MS) detectors due to ion suppression. [15]This is often considered a more "historical" approach, with modern high-purity columns and pH adjustments being preferred. [3]

    Strategy Mechanism of Action Typical pH Range Key Advantage Critical Consideration
    Low pH Protonates silanol groups (Si-OH), making them neutral. 2.5 - 3.0 Excellent peak shape for basic compounds on standard columns. Analyte retention may decrease; requires adjustment of organic solvent percentage.
    High pH Deprotonates the basic analyte, making it neutral. 9.0 - 11.0 Can improve both peak shape and retention. Mandatory use of a high-pH stable HPLC column to prevent damage.

    | Additives | A competing base (e.g., TEA) masks the silanol sites. | 3.0 - 7.0 | Can be effective when pH adjustment alone is insufficient. | Not MS-friendly; can reduce column lifetime. |

Table 1: Comparison of Mobile Phase Strategies to Mitigate Peak Tailing.

Part 3: Advanced Solutions & Column Selection

If mobile phase optimization does not fully resolve the issue, the stationary phase chemistry itself should be the next focus.

Q4: My peak tailing has improved but is not perfect. Can changing the HPLC column provide a better solution?

A4: Absolutely. Modern column technology offers several advanced solutions specifically designed to minimize the problems associated with residual silanols.

  • High-Purity, End-Capped, Type B Silica Columns: Modern columns are made from high-purity "Type B" silica, which has a much lower content of trace metals (like iron and aluminum) that can activate silanol groups. [6][7]Furthermore, they undergo a process called end-capping , where a small, reactive silane (like trimethylchlorosilane) is used to chemically bond with and block many of the remaining accessible silanol groups, rendering them inert. [2][8][9]If you are using an older column, simply switching to a modern, fully end-capped column can solve the problem.

  • Polar-Embedded Stationary Phases: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the long alkyl chain (like C18). This polar group helps to shield the analyte from any residual silanols on the silica surface, significantly improving peak shape for basic compounds. [9]* Hybrid Silica Stationary Phases: These columns are made from a hybrid of silica and organosiloxane materials. This chemistry reduces the number of available silanol groups and provides exceptional stability across a wide pH range (typically pH 1-12), making them ideal for both low and high pH strategies. [3][4][13]* Non-Silica-Based Columns: For the most challenging basic compounds, columns with packing materials made from organic polymers (e.g., polystyrene-divinylbenzene) or zirconia completely eliminate the problem of silanol interactions because they contain no silica. [3]

    Column Type Key Feature Mechanism for Reducing Tailing Optimal pH Range
    Modern End-Capped (Type B) High-purity silica with blocked silanols. Minimizes available silanol sites for interaction. 2.5 - 8.0
    Polar-Embedded Polar group embedded in the alkyl chain. Shields analyte from residual silanols. 2.5 - 8.0
    Hybrid Silica Silica-organic hybrid particle. Reduced silanol activity and enhanced stability. 1.0 - 12.0

    | Polymeric (Non-Silica) | Organic polymer backbone (e.g., PS-DVB). | Complete absence of silanol groups. | 1.0 - 13.0 |

Table 2: Comparison of HPLC Column Chemistries for Analyzing Basic Compounds.

Part 4: Detailed Experimental Protocols

Here are step-by-step protocols for preparing mobile phases discussed in this guide. Always use HPLC-grade solvents and reagents.

Protocol 1: Preparation of a Low pH (pH ≈ 2.7) Mobile Phase

This protocol is a robust starting point for suppressing silanol interactions on any standard C18 column.

  • Prepare the Aqueous Component:

    • Measure 1000 mL of HPLC-grade water into a clean glass reservoir.

    • Using a micropipette, carefully add 1.0 mL of formic acid to the water (this creates a 0.1% v/v solution).

    • Mix thoroughly. The pH should be approximately 2.7. Verify with a calibrated pH meter if precise control is needed.

  • Prepare the Mobile Phase:

    • Based on your desired gradient or isocratic conditions, mix the 0.1% formic acid in water with your organic solvent (e.g., acetonitrile or methanol). For example, for a 50:50 mobile phase, mix 500 mL of the aqueous component with 500 mL of acetonitrile.

  • Degas:

    • Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging before use.

Protocol 2: Preparation of a High pH (pH ≈ 10) Mobile Phase

Warning: Use this mobile phase only with a column explicitly rated for high pH stability.

  • Prepare the Aqueous Buffer Stock:

    • Prepare a 10 mM ammonium bicarbonate stock solution. Weigh out 0.79 g of ammonium bicarbonate and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust pH:

    • While monitoring with a calibrated pH meter, slowly add ammonium hydroxide dropwise to the 10 mM ammonium bicarbonate solution until the pH reaches 10.0.

  • Prepare the Mobile Phase:

    • Mix the pH 10 aqueous buffer with your organic solvent to the desired ratio.

  • Degas:

    • Degas the final mobile phase mixture before introducing it to the HPLC system.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • LCGC. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Cyclization Failures in 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one Production

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one. This document...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one. This document offers a comprehensive analysis of common cyclization failures, practical solutions, and detailed experimental protocols to enhance yield and purity.

Introduction to the Synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

The synthesis of 2,3-dialkyl-substituted quinolin-4-ones, such as 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, is a critical process in the development of various pharmacologically active compounds. The most common and historically significant route to this class of molecules is the Conrad-Limpach reaction.[1][2] This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization of the resulting enamine intermediate.[3]

While robust, the high-temperature requirement of the cyclization step is a frequent source of experimental challenges, leading to low yields, side product formation, and purification difficulties.[4][5] This guide will address these specific issues in a practical question-and-answer format, providing the causal explanations and actionable solutions necessary for success.

Troubleshooting Guide: Cyclization Failures and Low Yields

This section directly addresses common problems encountered during the thermal cyclization step of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one synthesis.

Question 1: My cyclization reaction is resulting in a very low yield or no product at all. What are the primary causes?

Answer:

Low or no yield in the cyclization of the enamine intermediate, ethyl 2-((phenylamino)methylene)-3-oxopentanoate, is a common problem and can typically be attributed to several critical factors:

  • Insufficient Cyclization Temperature: The thermal cyclization is an electrocyclic reaction that requires a significant energy input to overcome the activation barrier, which includes the temporary disruption of the aniline ring's aromaticity.[6] Temperatures are often required to be in the range of 250 °C.[2] Failure to reach this temperature will result in an incomplete or failed reaction.

  • Inappropriate Solvent or Lack Thereof: Performing the reaction neat (without a solvent) can lead to localized overheating, charring, and poor heat transfer, resulting in decomposition and low yields.[2] The use of a high-boiling, inert solvent is crucial for maintaining a consistent temperature throughout the reaction mixture and preventing polymerization.[4]

  • Poor Quality of Starting Materials: The purity of the aniline and the β-ketoester, in this case, ethyl 2-methyl-3-oxopentanoate, is paramount. Impurities can interfere with the initial condensation reaction, leading to a lower concentration of the required enamine intermediate for cyclization.

Question 2: I am observing a significant amount of a dark, tarry substance in my reaction vessel, and the desired product is difficult to isolate. What is causing this, and how can I prevent it?

Answer:

The formation of a dark, insoluble tar is a strong indication of polymerization and degradation of starting materials or intermediates at high temperatures.[5] The enamine intermediate can undergo intermolecular reactions if the intramolecular cyclization is not efficient.

Solutions to Minimize Tar Formation:

ParameterRecommendationRationale
Solvent Use a high-boiling, inert solvent such as Dowtherm A or diphenyl ether.[4]These solvents provide excellent heat transfer, prevent localized overheating, and keep the reaction mixture mobile, thus reducing the likelihood of intermolecular side reactions.
Temperature Control Maintain a consistent and controlled temperature during the cyclization step.Gradual and uniform heating is essential. Rapid or uncontrolled heating can lead to "hot spots" where degradation is more likely to occur.
Reaction Time Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid prolonged heating.Once the starting enamine is consumed, continued heating can lead to the degradation of the desired quinolinone product.
Question 3: My analysis of the crude product shows the presence of an isomeric byproduct. What is this, and how can I improve the selectivity for the desired 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one?

Answer:

The most common isomeric byproduct in a Conrad-Limpach synthesis is the Knorr product, which in this case would be 3-ethyl-2-methyl-2,3-dihydroquinolin-2-one. This arises from an alternative initial reaction between the aniline and the β-ketoester.

  • Kinetic vs. Thermodynamic Control: The initial condensation of aniline with ethyl 2-methyl-3-oxopentanoate can occur at either the ketone or the ester carbonyl group.

    • Conrad-Limpach Pathway (Kinetic Product): At lower temperatures (typically below 100°C), the reaction favors the attack of the aniline on the more reactive ketone carbonyl, leading to the enamine intermediate required for the synthesis of the 4-quinolone.

    • Knorr Pathway (Thermodynamic Product): At higher temperatures during the initial condensation, the reaction can favor the attack on the ester carbonyl, leading to a β-ketoanilide intermediate, which then cyclizes to the 2-quinolone isomer.[7]

Improving Selectivity:

To favor the formation of the desired 4-quinolone, it is crucial to separate the synthesis into two distinct steps with careful temperature control:

  • Enamine Formation: Conduct the initial condensation of aniline and ethyl 2-methyl-3-oxopentanoate at a moderate temperature (e.g., room temperature to 80 °C) to ensure the formation of the kinetic product.

  • Cyclization: Isolate the enamine intermediate and then subject it to the high temperatures required for cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the cyclization step?

A1: High-boiling point, inert solvents are essential. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and diphenyl ether are commonly used and have been shown to significantly improve yields compared to solvent-free conditions.[4] Mineral oil is a less expensive alternative but can be more difficult to remove during purification.

Q2: How can I monitor the progress of the cyclization reaction?

A2: Thin Layer Chromatography (TLC) is the most effective method. You should see the disappearance of the enamine intermediate spot and the appearance of the quinolinone product spot. It is advisable to use a developing system that provides good separation of these two compounds.

Q3: My purified product has a low melting point and appears discolored. What could be the issue?

A3: This often indicates the presence of impurities, even after initial purification. The high temperatures of the cyclization can generate colored byproducts that co-precipitate with the desired product. Repeated recrystallization, potentially with the use of activated charcoal to remove colored impurities, may be necessary.

Q4: Are there alternative, lower-temperature methods for synthesizing 2,3-disubstituted quinolin-4-ones?

A4: Yes, modern synthetic methods have been developed to avoid the harsh conditions of the classical Conrad-Limpach reaction. These include transition metal-catalyzed reactions, such as palladium- or copper-catalyzed cyclizations, which can often be performed at lower temperatures.[8][9] However, these methods may require more specialized reagents and catalysts.

Experimental Protocols

Protocol 1: Synthesis of the Enamine Intermediate (Ethyl 2-((phenylamino)methylene)-3-oxopentanoate)
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of aniline and ethyl 2-methyl-3-oxopentanoate.

  • Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.

  • Heat the mixture to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude enamine can often be used directly in the next step, or it can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Thermal Cyclization to 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, place a suitable volume of a high-boiling solvent such as Dowtherm A.

  • Heat the solvent to 250 °C with stirring.

  • Slowly add the crude enamine intermediate from Protocol 1 to the hot solvent.

  • Maintain the temperature at 250 °C and monitor the reaction by TLC until the enamine has been consumed (typically 30-60 minutes). Ethanol will distill off during the reaction.

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid.

  • Add a non-polar solvent like n-hexane or petroleum ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Visualizations

Reaction Scheme: Conrad-Limpach Synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

Conrad_Limpach Conrad-Limpach Synthesis aniline Aniline enamine Enamine Intermediate aniline->enamine + ketoester Ethyl 2-methyl-3-oxopentanoate ketoester->enamine quinolone 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one enamine->quinolone Heat (~250 °C) - EtOH

Caption: Overall reaction scheme for the Conrad-Limpach synthesis.

Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting_Workflow start Low Cyclization Yield check_temp Is the reaction temperature consistently at ~250 °C? start->check_temp increase_temp Increase and stabilize temperature. check_temp->increase_temp No check_solvent Are you using a high-boiling, inert solvent? check_temp->check_solvent Yes increase_temp->check_temp use_solvent Incorporate a solvent like Dowtherm A. check_solvent->use_solvent No check_purity Are the starting materials pure? check_solvent->check_purity Yes use_solvent->check_solvent purify_reagents Purify aniline and β-ketoester. check_purity->purify_reagents No check_side_reactions Analyze crude product for isomeric byproducts. check_purity->check_side_reactions Yes purify_reagents->check_purity optimize_condensation Optimize initial condensation temperature (<100 °C). check_side_reactions->optimize_condensation Yes (Isomers present) success Improved Yield check_side_reactions->success No (Other issues resolved) optimize_condensation->success

Sources

Optimization

Identifying degradation products of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate, identify, and characterize potential degradation products encountered during your research and development activities.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific challenges you may encounter during the handling, formulation, and analysis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one.

Question 1: I'm observing unexpected peaks in my HPLC chromatogram during a stability study of my compound. How can I determine if these are degradation products?

Answer:

The appearance of new peaks in a stability study chromatogram is a primary indicator of degradation. To confirm this and identify the nature of these new compounds, a systematic forced degradation study is the recommended approach.[1][2][3] This process intentionally exposes the drug substance to harsh conditions to accelerate decomposition, helping to predict long-term stability and identify likely degradants.[3]

The core principle is to achieve a target degradation of 5-20% of the parent compound.[1][4] This range is optimal because it produces a sufficient quantity of degradants for detection and characterization without being so excessive that it leads to complex secondary degradation pathways.

Protocol 1: Forced Degradation Study

This protocol outlines the standard stress conditions recommended by the International Council for Harmonisation (ICH) guidelines.[1][2]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Application of Stress Conditions:

  • For each condition, a control sample (stock solution protected from the stress condition) should be prepared and analyzed alongside the stressed samples.

Stress ConditionTypical ParametersScientific Rationale
Acid Hydrolysis Mix stock solution 1:1 with 0.1 M to 1 M HCl. Incubate at room temperature or elevate to 60-80°C. Sample at various time points (e.g., 0, 2, 6, 12, 24 hours).[4][5]The quinolinone core contains a lactam (cyclic amide) bond, which is susceptible to acid-catalyzed hydrolysis. This pathway typically leads to ring-opening.[6][7]
Base Hydrolysis Mix stock solution 1:1 with 0.1 M to 1 M NaOH. Incubate at room temperature. Sample at various time points.[4][5] Neutralize samples with acid before analysis.Base-catalyzed hydrolysis of the lactam bond is also a common degradation pathway for this class of compounds.[6][7][8]
Oxidative Degradation Mix stock solution with 3% to 30% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over time.[4][5]The electron-rich aromatic system and alkyl substituents can be susceptible to oxidation, potentially leading to N-oxides, hydroxylated species, or other oxidative adducts.[9]
Thermal Degradation Heat the solid compound or a solution at a temperature range of 60°C to 105°C.[4][5]Evaluates the intrinsic thermal stability of the molecule and can induce degradation pathways that might occur over a long shelf-life at room temperature.
Photodegradation Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5]Quinoline derivatives can be photolabile, undergoing complex reactions like oxidation or ring cleavage upon exposure to light.[5]

3. Sample Analysis:

  • Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms. The new peaks in the stressed samples that are absent in the control are your potential degradation products.

  • Peak purity analysis using a Photodiode Array (PDA) detector is crucial to ensure that the parent peak and degradant peaks are pure and not co-eluting.[4]

Question 2: My analytical method doesn't seem to separate the parent compound from the new peaks. How do I develop a stability-indicating method?

Answer:

A stability-indicating method (SIM) is an analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6] If you observe co-elution, your current method is not stability-indicating and requires optimization.

Protocol 2: Developing a Stability-Indicating HPLC Method

1. HPLC System and Initial Conditions:

  • System: HPLC with a PDA or UV detector. For structural elucidation, coupling to a Mass Spectrometer (LC-MS) is highly effective.[6]

  • Column: A C18 column is a standard starting point for quinolinone derivatives (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][10]

  • Mobile Phase: Start with a gradient elution to effectively separate compounds with different polarities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).[4][11]

  • Detection: Use the PDA detector to monitor at multiple wavelengths, including the λmax of the parent compound.

2. Method Optimization using Stressed Samples:

  • Inject a mixture of your stressed samples (e.g., a composite of acid-hydrolyzed, base-hydrolyzed, and oxidized samples) where significant degradation (5-20%) is observed. This "degradation cocktail" is the key to successful method development.

  • Optimize the Gradient: Adjust the gradient slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks.

  • Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or alter the pH of the aqueous phase. The ionization state of your compound and its degradants can significantly impact retention time.

  • Change the Column: If mobile phase optimization is insufficient, try a different column chemistry (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.

3. Validation:

  • Once adequate separation is achieved, the method must be validated for specificity. This is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound, often confirmed through peak purity analysis.[4]

Workflow for Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

What are the most likely degradation pathways for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one?

Based on its chemical structure, the most probable degradation pathways involve hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The core structure contains a lactam (a cyclic amide). Amide bonds are susceptible to hydrolysis under both acidic and basic conditions.[6][7] This reaction would cleave the heterocyclic ring, leading to the formation of an amino acid derivative.

  • Oxidation: The molecule has several sites prone to oxidation. The nitrogen atom in the ring could be oxidized to an N-oxide, and the aromatic ring could be hydroxylated. The ethyl and methyl groups are also potential sites for oxidative attack.

  • Photolysis: Quinoline and its derivatives are known to be sensitive to light.[5] Exposure to UV or visible light can induce complex degradation reactions, often involving radical mechanisms, which could lead to dimerization, oxidation, or ring cleavage.

Diagram of Potential Degradation Pathways

Degradation_Pathways cluster_products Parent 2-Ethyl-3-methyl-1,4- dihydroquinolin-4-one Hydrolysis_Product Ring-Opened Product (Amino Acid Derivative) Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product N-Oxides or Hydroxylated Derivatives Parent->Oxidation_Product Oxidation (e.g., H₂O₂) Photo_Product Complex Photodegradants (Dimers, Cleavage Products) Parent->Photo_Product Photolysis (UV/Vis Light)

Caption: General degradation pathways for quinolinone-based compounds.

Why is it necessary to perform forced degradation studies?

Forced degradation studies are a regulatory requirement and a critical component of drug development for several reasons:[2][3]

  • Identification of Degradation Products: They help identify the most likely degradation products that could form under normal storage conditions over the product's shelf-life.[1]

  • Pathway Elucidation: The studies provide insight into the chemical degradation pathways of the molecule, which is crucial for developing stable formulations.[3]

  • Development of Stability-Indicating Methods: As detailed earlier, they are essential for developing and validating analytical methods that can reliably track the stability of the drug.[1][6]

  • Demonstration of Specificity: They prove that the analytical method is specific for the parent drug and can distinguish it from its degradants.

  • Formulation and Packaging Development: Understanding how the molecule degrades helps in selecting appropriate excipients, manufacturing processes, and packaging to protect it from adverse conditions.[3]

What analytical techniques are best for identifying the structure of unknown degradation products?

While HPLC-UV/PDA is excellent for separating and quantifying the parent drug and its degradants, it does not provide structural information. For structural elucidation of unknown degradants, the gold standard is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly high-resolution tandem mass spectrometry (LC-MS/MS).[6]

  • LC-MS provides the molecular weight of the degradation products.

  • LC-MS/MS involves fragmenting the degradation product ions and analyzing the resulting fragment ions. This fragmentation pattern provides a "fingerprint" that can be used to piece together the chemical structure of the unknown compound.

For volatile degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool.

References

  • Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions. Benchchem.
  • Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions. Benchchem.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.
  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. MDPI.
  • Forced Degradation Studies. SciSpace.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Hydrolytic degradation of methaqualone. Academia.edu.
  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI.
  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

Comprehensive Mass Spectrometry Fragmentation Guide: 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one vs. Alkylquinolone Analogs For analytical researchers and drug development scientists, accurately mapping the gas-phase diss...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Fragmentation Guide: 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one vs. Alkylquinolone Analogs

For analytical researchers and drug development scientists, accurately mapping the gas-phase dissociation behavior of small heterocyclic scaffolds is crucial. The structural class of 4-quinolones—encompassing both pharmaceutical antibiotics and critical microbial quorum-sensing signals—exhibits highly conserved yet structurally distinct mass spectrometry (MS) fragmentation behaviors [3].

This technical guide provides an in-depth comparative analysis of the collision-induced dissociation (CID) pathways of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one (a compact, synthetic 4-quinolone scaffold) against extensively characterized biological analogs such as 2-Heptyl-4-quinolone (HHQ) and the Pseudomonas Quinolone Signal (PQS). By establishing a causal understanding of their fragmentation dynamics, researchers can optimize multiple reaction monitoring (MRM) transitions and accurately elucidate unknown quinolone derivatives in complex biological matrices.

Causality in Electrospray Ionization (ESI) and Charge-Directed Cleavage

In ESI positive-ion mode (ESI+), the 4-quinolone core presents two competing sites for protonation: the basic secondary/tertiary ring nitrogen and the 4-carbonyl oxygen. Extensive density functional theory (DFT) calculations have demonstrated that gas-phase basicity strictly favors protonation at the carbonyl oxygen [1]. This results in a resonance-stabilized 4-hydroxyquinolinium cation ([M+H]⁺).

The stability of this [M+H]⁺ precursor heavily dictates the subsequent collision-induced dissociation (CID) events. For 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one (Precursor m/z 188.11), the application of collision energy induces three principal mechanistic routes:

  • Aliphatic Homolytic Cleavage (β-Cleavage): Unlike longer alkyl chains that can undergo classical McLafferty rearrangements to expel neutral alkenes, short chains like the 2-ethyl group forcefully undergo homolytic α-β C-C bond cleavage. This ejects a methyl radical (•CH₃, -15 Da), breaking the even-electron rule to form a highly conjugated, ultra-stable quinolinium radical cation at m/z 173.08.

  • Ring Contraction (Loss of CO): A universally diagnostic feature of 4-quinolone scaffolds is charge-remote fragmentation involving the loss of carbon monoxide (-28 Da) [3]. This ring-contraction event generates an energetically favored indole-like intermediate at m/z 160.10.

  • Dehydration: Mediated by the protonated 4-hydroxy moiety, proximity to the 3-methyl group facilitates proton transfer and subsequent neutral loss of water (-18 Da), producing a fragment at m/z 170.09.

Fragmentation Pathway Map

G Parent [M+H]+ m/z 188.10 (Protonated Precursor) MinusCH3 [M+H - CH3]+ m/z 173.08 (β-Cleavage of Ethyl) Parent->MinusCH3 - 15 Da (•CH3) MinusH2O [M+H - H2O]+ m/z 170.09 (Dehydration) Parent->MinusH2O - 18 Da (H2O) MinusCO [M+H - CO]+ m/z 160.10 (Ring Contraction) Parent->MinusCO - 28 Da (CO) MinusEthyl [M+H - C2H5]+ m/z 159.08 (α-Cleavage of Ethyl) Parent->MinusEthyl - 29 Da (•C2H5)

Figure 1: Gas-phase ESI-MS/MS fragmentation pathways of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one.

Comparative MS/MS Analysis: The Target vs. Alkylquinolone Analogs

To contextualize the fragmentation behavior of our target, we must benchmark it against alternative alkylquinolones carrying longer aliphatic chains at the C-2 position. The human pathogen Pseudomonas aeruginosa synthesizes analogous compounds—such as HHQ and PQS—that serve as critical virulence signaling molecules [4].

As the alkyl chain extends from an ethyl group (C2) to a heptyl group (C7), the dominant fragmentation pathways drastically shift. While the short ethyl group of our target uniquely favors the loss of a methyl radical (-15 Da), the heptyl group of HHQ heavily favors the loss of a hexyl radical (•C₆H₁₃, -85 Da). Both mechanisms ultimately leave behind a conjugated m/z 159 structural motif, acting as a shared molecular fingerprint for 2-alkyl-4-quinolones [2]. Furthermore, compounds with C-3 hydroxylation, such as PQS, exhibit a unique primary fragment at m/z 175.07 corresponding to the addition of an oxygen atom on the retained heterocyclic core [2].

Table 1: Comparative Diagnostic Fragmentation Signatures
Parameter2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one2-Heptyl-4-quinolone (HHQ)2-Heptyl-3-hydroxy-4-quinolone (PQS)
Molecular Formula C₁₂H₁₃NOC₁₆H₂₁NOC₁₆H₂₁NO₂
Precursor Ion [M+H]⁺ m/z 188.11m/z 244.17m/z 260.16
Primary Base Peak m/z 173.08 / 160.10m/z 159.08m/z 175.07
Diagnostic Mass Losses •CH₃ (-15 Da), CO (-28 Da)•C₆H₁₃ (-85 Da)•C₆H₁₃ (-85 Da), H₂O (-18 Da)
Analytical Context Synthetic intermediate / drug scaffoldPathogen autoinducer signalBacterial virulence & QS signal

Standardized UHPLC-ESI-QTOF Experimental Protocol

To ensure a self-validating framework for replicating these spectral libraries, quantitative accuracy must be rooted in rigorous sample preparation and optimized instrument parameters. Below is the field-validated workflow for characterizing novel quinolone fragments.

Step 1: Solid-Phase Extraction (SPE) Preparation

  • Dilute the synthesized 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one (or biological extracts) in 100% LC-MS grade Methanol to a working concentration of 10 µM.

  • Condition a C18 SPE cartridge with 2 mL Methanol followed by 2 mL MS-grade Water (0.1% Formic Acid).

  • Load the sample, wash with 5% Methanol, and elute using 100% Acetonitrile. Evaporate to dryness under a gentle stream of N₂ and reconstitute in 100 µL starting mobile phase.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Use a sub-2-micron reverse-phase column (e.g., C18, 1.7 µm, 2.1 x 100 mm) maintained at 40°C.

  • Mobile Phase: Solvent A = H₂O + 0.1% Formic acid; Solvent B = Acetonitrile + 0.1% Formic acid.

  • Gradient: Isocratic hold at 5% B for 1 min; linear ramp to 95% B over 8 minutes; hold at 95% B for 2 minutes before re-equilibration. Flow rate: 0.3 mL/min.

Step 3: Tandem Mass Spectrometry (ESI-QTOF/MS)

  • Source Conditions: Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Desolvation gas flow: 800 L/hr.

  • Ion Activation / CID: Operate in Information Dependent Acquisition (IDA) or directed MS/MS mode. Isolate the target precursor (m/z 188.1) in the quadrupole with a 0.5 Da window.

  • Collision Energy (CE) Ramping: Employ a stepped CE approach (15 eV, 25 eV, and 40 eV) using ultra-high purity Argon as the collision gas. Quinolone ring contraction (loss of CO) typically requires high activation energy (>25 eV) [1], whereas aliphatic chain cleavages will emerge at lower collision voltages.

Workflow Sample Sample Prep SPE Extraction LC UHPLC Separation C18 Column Sample->LC ESI ESI+ Source Soft Ionization LC->ESI QTOF Q-TOF MS/MS CID Fragmentation ESI->QTOF Data Data Analysis Molecular Networking QTOF->Data

Figure 2: Self-validating UHPLC-ESI-QTOF/MS acquisition workflow for 4-quinolones.

References

  • Pullen, F., et al. "Decay Mechanisms of Protonated 4-Quinolone Antibiotics After Electrospray Ionization and Ion Activation." Journal of the American Society for Mass Spectrometry, 25 (2014): 1573-1582. Available at:[Link]

  • Dunham, S. J. B. "Secondary Ion Mass Spectrometry Imaging of Surface-Bound Microbial Communities." IDEALS Dissertation Database, University of Illinois, (2018). Available at:[Link]

  • Li, Y., et al. "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." ChemistryOpen, 13, e202400061 (2024). Available at:[Link]

  • Pesci, E. C., et al. "Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa." Proceedings of the National Academy of Sciences (PNAS), 96(20) (1999): 11229-11234. Available at:[Link]

Comparative

A Framework for Efficacy Comparison: 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one versus Ciprofloxacin

A Guide for Drug Development Professionals In the landscape of antimicrobial research, the quinoline and quinolone scaffolds are of significant interest due to their potential for broad-spectrum antibacterial activity.[1...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

In the landscape of antimicrobial research, the quinoline and quinolone scaffolds are of significant interest due to their potential for broad-spectrum antibacterial activity.[1][2][3][4] Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in treating a variety of bacterial infections, though its efficacy is now challenged by rising resistance.[5][] This guide outlines a comprehensive experimental framework for comparing the efficacy of a novel quinolinone derivative, 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, against the established benchmark, ciprofloxacin.

This document serves as a methodological blueprint for researchers, providing the necessary protocols to rigorously evaluate a new chemical entity's potential as an antibacterial agent. While specific experimental data for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is not yet publicly available, the procedures detailed herein are based on established, standardized methodologies to ensure the generation of robust and comparable data.

Postulated Mechanism of Action: Targeting Bacterial DNA Replication

Ciprofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8][9][10] These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[9][10][11] Given that many quinoline derivatives exhibit similar mechanisms of action, it is hypothesized that 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one also targets these topoisomerases.[12]

The proposed comparative mechanism is illustrated below:

Mechanism_of_Action cluster_cipro Ciprofloxacin Pathway cluster_novel Postulated 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one Pathway Cipro Ciprofloxacin Gyrase_TopoIV Bacterial DNA Gyrase & Topoisomerase IV Cipro->Gyrase_TopoIV Inhibits Complex_Cipro Ternary Complex (Cipro-Enzyme-DNA) Gyrase_TopoIV->Complex_Cipro Forms Replication_Block Replication Fork Blockage & Double-Strand Breaks Complex_Cipro->Replication_Block Causes Death_Cipro Bacterial Cell Death Replication_Block->Death_Cipro Leads to Novel_Compound 2-Ethyl-3-methyl- 1,4-dihydroquinolin-4-one Gyrase_TopoIV_Novel Bacterial DNA Gyrase & Topoisomerase IV Novel_Compound->Gyrase_TopoIV_Novel Postulated Inhibition Complex_Novel Ternary Complex (Novel-Enzyme-DNA) Gyrase_TopoIV_Novel->Complex_Novel Forms Replication_Block_Novel Replication Fork Blockage & Double-Strand Breaks Complex_Novel->Replication_Block_Novel Causes Death_Novel Bacterial Cell Death Replication_Block_Novel->Death_Novel Leads to

Caption: Comparative Mechanisms of Ciprofloxacin and the Novel Quinolone.

Experimental Workflow for Efficacy Assessment

A rigorous evaluation of antibacterial efficacy hinges on determining the minimum concentration of the compound required to inhibit growth and to kill the bacteria. This is achieved through standardized Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Workflow for MIC & MBC Determination

The following diagram outlines the workflow for determining and comparing the MIC and MBC values for both compounds against a panel of clinically relevant bacterial strains.

MIC_MBC_Workflow start Start: Bacterial Strain Panel (e.g., E. coli, S. aureus) prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacteria and Compound Dilutions prep_inoculum->inoculate serial_dilution Prepare 2-Fold Serial Dilutions of Test Compounds (Ciprofloxacin & Novel Quinolone) serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic plate_for_mbc Plate Aliquots from Clear Wells onto Growth Agar read_mic->plate_for_mbc data_analysis Data Analysis & Comparison read_mic->data_analysis incubate_agar Incubate Agar Plates (e.g., 37°C for 24h) plate_for_mbc->incubate_agar read_mbc Read MBC: Lowest concentration with ≥99.9% reduction in CFU incubate_agar->read_mbc read_mbc->data_analysis Gyrase_Inhibition_Workflow start Start: Purified E. coli DNA Gyrase & Relaxed Plasmid DNA (pBR322) prepare_reaction Prepare Reaction Mix: Assay Buffer, ATP, Relaxed Plasmid start->prepare_reaction add_inhibitors Add Serial Dilutions of Test Compounds (Ciprofloxacin & Novel Quinolone) prepare_reaction->add_inhibitors add_enzyme Add DNA Gyrase to Initiate Reaction add_inhibitors->add_enzyme incubate Incubate at 37°C for 30-60 minutes add_enzyme->incubate stop_reaction Stop Reaction (e.g., with SDS/Proteinase K) incubate->stop_reaction gel_electrophoresis Analyze via Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands (Ethidium Bromide Staining) gel_electrophoresis->visualize analyze_ic50 Determine IC50: Concentration causing 50% inhibition of supercoiling visualize->analyze_ic50

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

Detailed Protocol: DNA Gyrase Inhibition Assay

This protocol is based on established methods for assessing gyrase activity. [13][14]

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin). * Relaxed pBR322 plasmid DNA (e.g., 0.5 µg). * Varying concentrations of the test compound (or solvent control).

  • Enzyme Addition: Add a defined unit of E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Relaxed DNA will migrate slower than supercoiled DNA. Inhibition of gyrase activity will result in a higher proportion of relaxed DNA.

    • Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀).

Data Presentation: Comparative Inhibition Table
CompoundDNA Gyrase IC₅₀ (µM)
2-Ethyl-3-methyl-1,4-dihydroquinolin-4-oneData
CiprofloxacinData

Conclusion and Future Directions

By systematically executing the protocols outlined in this guide, researchers can generate a comprehensive dataset to directly compare the antibacterial efficacy and mechanism of action of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one with ciprofloxacin. The resulting MIC, MBC, and IC₅₀ values will provide a clear, quantitative assessment of the novel compound's potential.

Positive results from these foundational assays would warrant further investigation, including cytotoxicity studies against mammalian cell lines, in vivo efficacy studies in animal infection models, and further exploration of its activity against a broader panel of drug-resistant bacterial strains. This structured approach ensures that new chemical entities are evaluated with scientific rigor, paving the way for the development of the next generation of antibacterial agents.

References

  • ResearchGate.

  • Inspiralis.

  • PMC.

  • PMC.

  • TopoGEN, Inc.

  • PMC.

  • Idexx.

  • PubMed.

  • Znanstvena misel.

  • ResearchGate.

  • Clinical and Laboratory Standards Institute.

  • Antimicrobial Agents and Chemotherapy.

  • Microbiology Society.

  • Sigma-Aldrich.

  • PMC.

  • PMC.

  • PMC.

  • Der Pharma Chemica.

  • Clinical & Laboratory Standards Institute.

  • MedCrave online.

  • Emery Pharma.

  • ACS Publications.

  • ResearchGate.

  • Patsnap Synapse.

  • MDPI.

  • ResearchGate.

  • MedChemComm.

  • BOC Sciences.

  • Let's Talk Academy.

  • PMC.

Sources

Validation

A Comparative Guide to Reference Standards for the Quantification of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise quantification of novel chemical entities is paramount to ensuring data integrity,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise quantification of novel chemical entities is paramount to ensuring data integrity, reproducibility, and, ultimately, patient safety. 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, a quinolinone derivative, represents a class of compounds with significant therapeutic potential. This guide provides a comprehensive comparison of reference standards for its accurate quantification, with a focus on the practical realities of working with new chemical entities where commercial standards are often unavailable.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product.[1][2] Its quality is directly linked to the accuracy of analytical results. For the quantification of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, a reliable reference standard is indispensable for:

  • Assay of the Active Pharmaceutical Ingredient (API): To determine the purity and potency of the bulk drug substance.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products.

  • Pharmacokinetic Studies: To accurately measure drug concentrations in biological matrices.

  • Method Validation: As a comparator to validate analytical procedures according to ICH guidelines.[1][3][4][5]

Commercial vs. In-House Reference Standards: A Comparative Analysis

For many novel compounds like 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, a commercially available, pharmacopeial-grade reference standard from sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.) is often not available.[6][7] This necessitates the preparation and qualification of an in-house primary reference standard.

FeatureCommercial Reference Standard (when available)In-House Primary Reference Standard
Purity & Characterization Highly purified and extensively characterized by the issuing body (e.g., USP, EP). Accompanied by a certificate of analysis.Must be synthesized to the highest possible purity and undergo rigorous in-house characterization using orthogonal analytical techniques.[1][8]
Availability Often unavailable for novel or niche compounds.Can be prepared on-demand as needed for research and development.
Cost Can be expensive, especially for small quantities.The initial cost of synthesis, purification, and full characterization can be substantial.
Regulatory Acceptance Readily accepted by regulatory authorities worldwide.Requires comprehensive documentation of synthesis, purification, and characterization data for regulatory submission.[9]
Traceability Directly traceable to international standards.Traceability must be established through rigorous qualification and calibration against primary standards, if available.

Given the current landscape, the focus for researchers working with 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one must be on the establishment of a robust in-house primary reference standard.

Preparation and Qualification of an In-House Primary Reference Standard

The establishment of an in-house primary reference standard is a multi-step process that demands meticulous execution and thorough documentation.

Part 1: Synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones.[10][11][12][13][14] The following protocol is a proposed adaptation for the synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one.

Experimental Protocol: Synthesis

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place aniline (1 equivalent) in a high-boiling point solvent such as Dowtherm™ or mineral oil.

  • Addition of β-ketoester: Heat the aniline solution to approximately 140-160°C with stirring. Slowly add ethyl 2-methyl-3-oxopentanoate (1 equivalent) via the dropping funnel.

  • Condensation: Maintain the reaction temperature and continue stirring for 2-3 hours to facilitate the formation of the enamine intermediate.

  • Cyclization: Increase the temperature to 240-250°C and reflux for 1-2 hours to effect the thermal cyclization and elimination of ethanol.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add petroleum ether to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with petroleum ether to remove the high-boiling solvent.

Aniline Aniline Reaction_Vessel Reaction Flask (140-160°C) Aniline->Reaction_Vessel Ketoester Ethyl 2-methyl-3-oxopentanoate Ketoester->Reaction_Vessel Solvent High-boiling Solvent (e.g., Dowtherm™) Solvent->Reaction_Vessel Cyclization Thermal Cyclization (240-250°C) Reaction_Vessel->Cyclization Condensation Crude_Product Crude Product Cyclization->Crude_Product Precipitation Purification Purification Crude_Product->Purification Reference_Standard Primary Reference Standard Purification->Reference_Standard

Caption: Workflow for the synthesis and purification of the in-house reference standard.

Part 2: Purification

The purity of a primary reference standard should be of the highest achievable level.[1] Recrystallization and column chromatography are common purification techniques.

Experimental Protocol: Purification by Column Chromatography

  • Column Preparation: Pack a silica gel column using a suitable solvent system, for example, a gradient of ethyl acetate in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the column.

  • Elution: Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.[15]

Part 3: Full Characterization

A candidate reference standard must be unequivocally identified and its purity determined using a battery of orthogonal analytical methods, as stipulated by ICH Q6A guidelines.[8][9]

Table of Characterization Techniques:

TechniquePurposeExpected Outcome for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.The spectra should be consistent with the proposed structure, showing characteristic signals for the ethyl and methyl groups, the dihydroquinolinone core, and the aromatic protons.[16][17][18]
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.The high-resolution mass spectrum should confirm the molecular formula C₁₂H₁₅NO.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.The spectrum should show characteristic absorption bands for the N-H bond, C=O (amide) bond, and aromatic C-H and C=C bonds.
Elemental Analysis (CHN) Confirmation of elemental composition.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.
Purity by HPLC-UV Quantitative determination of purity.The purity should be ≥99.5% by area normalization.
Water Content (Karl Fischer Titration) Quantification of water content.To account for the presence of water in the final purity calculation.
Residual Solvents (GC-HS) Quantification of residual solvents from synthesis and purification.To ensure that residual solvents are below the limits specified in ICH Q3C.

Quantification of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

Once the in-house primary reference standard is qualified, it can be used to develop and validate quantitative analytical methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of APIs in bulk and formulated products.

Experimental Protocol: HPLC-UV Quantification

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV-Vis spectrum of the reference standard (typically in the range of 230-280 nm for quinolinones).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the in-house reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one in the mobile phase to an expected concentration within the calibration range.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.[2][19][20][21]

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Reference_Standard In-House Reference Standard Standard_Solutions Calibration Standards Reference_Standard->Standard_Solutions Sample Test Sample Sample_Solution Sample Solution Sample->Sample_Solution HPLC HPLC System Standard_Solutions->HPLC Sample_Solution->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatograms Chromatograms Detector->Chromatograms Calibration_Curve Calibration Curve Chromatograms->Calibration_Curve Quantification Quantification Result Calibration_Curve->Quantification

Caption: Analytical workflow for quantification by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for quantifying low concentrations of analytes in complex biological matrices due to its high sensitivity and selectivity.[22][23][24]

Experimental Protocol: LC-MS/MS Quantification

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A shorter C18 or a PFP (pentafluorophenyl) column (e.g., 50 mm x 2.1 mm, 3 µm particle size) for faster analysis times.

  • Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid in water.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be determined by infusing the reference standard and optimizing the collision energy.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but may involve a sample extraction step (e.g., protein precipitation or solid-phase extraction) for biological samples. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used.

  • Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][3][4][5][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The accurate quantification of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is critically dependent on the availability of a high-quality reference standard. In the absence of a commercial standard, the synthesis, purification, and rigorous characterization of an in-house primary reference standard is not just a recommendation but a necessity. This guide provides a framework for establishing such a standard and developing robust, validated HPLC-UV and LC-MS/MS methods for its quantification, thereby ensuring the generation of reliable and defensible analytical data in research and drug development.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards: Orders and Catalogue. [Link]

  • Al-Obaidi, A. et al. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC. [Link]

  • Borer, M. How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. IRSS. 2019. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 2, 3-disubstituted quinazolone derivatives for analgesic and antimicrobial activities. 2012. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Cambridge University Press. Conrad-Limpach Reaction. [Link]

  • Patil, D. A. et al. Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. International Journal of PharmTech Research. 2010. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • IISTE.org. Synthesis and Antimicrobial Activity of Novel of 2,3-Disubstituted Quinazolin 4(3H). [Link]

  • Mahmoud, M. R. et al. Synthesis of Novel 2,3-Disubstituted Quinazolin-4-(3H)-ones and Their Antibacterial Activity on the Ultra-structure of Some Path. Egypt. J. Chem. 2017. [Link]

  • ResearchGate. Results of System Suitability Testing. [Link]

  • Chem.libretexts.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Al-Omair, M. A. et al. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PMC. 2024. [Link]

  • ResearchGate. SYSTEM SUITABILITY PARAMETERS FOR RP- HPLC. [Link]

  • AssayPRISM. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • El-Sayed, N. N. E. et al. Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA. PMC. 2023. [Link]

  • PubMed. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. 2012. [Link]

  • ECA Academy. System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training. [Link]

  • Thompson, A. et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. [Link]

  • LookChem. Purification of Quinoline. [Link]

  • PMDA. ich harmonised tripartite guideline the common technical document module 2. [Link]

  • YouTube. LC-MS/MS Method Development for Drug Analysis. 2024. [Link]

  • SpectraBase. Quinolin-4(1H)-one, 3-ethyl-2-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • BEBPA. Reference Standards for Potency Assays. [Link]

  • PubMed. Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food. 2021. [Link]

  • European Medicines Agency. Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • ICH. ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]

  • Google Patents.
  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. 2022. [Link]

  • Royal Society of Chemistry. Recent developments in the use of LCMS in process pharmaceutical chemistry. 2012. [Link]

  • ResearchGate. Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. 2011. [Link]

  • ResearchGate. Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. [Link]

  • PMC. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). 2026. [Link]

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. 2025. [Link]

  • Dove Medical Press. HPLC-UV method for qquantitation of linezolid. 2021. [Link]

  • PMC. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. 2022. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one

Section 1: Hazard Identification and Risk Assessment Understanding the potential hazards of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is the first step in safe handling and disposal. Based on data from related quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is the first step in safe handling and disposal. Based on data from related quinoline derivatives, this compound should be presumed to possess similar hazardous properties.

1.1 Likely Hazard Classifications

The following table summarizes the potential hazards based on analogous compounds.[2][3][4]

Hazard ClassificationDescriptionPrecautionary Statement Examples
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[2][3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[2][3][4]P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray.[2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationMay cause respiratory irritation.[2][3][4]Move person into fresh air if inhaled. If not breathing, give artificial respiration.[2][3]

1.2 Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one and its waste:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[1]

  • Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

An eyewash station and safety shower must be readily accessible in the handling area.[1]

Section 2: Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are fundamental to preventing accidental chemical reactions and ensuring safe disposal.

2.1 Waste Identification and Segregation

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected separately from liquid waste.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses should be collected in a dedicated liquid waste container.

  • Chemical Incompatibility: Avoid mixing this waste with incompatible chemicals, particularly strong oxidizing agents and strong acids, which can cause violent reactions.[5][6]

2.2 Waste Container Selection and Labeling

  • Container Type: Use only approved hazardous waste containers that are chemically compatible with 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag, the full chemical name ("2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Section 3: Disposal Workflow

The following workflow provides a step-by-step guide for the disposal of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Prep Don Appropriate PPE WorkArea Work in a Chemical Fume Hood Prep->WorkArea Segregate Segregate Solid & Liquid Waste WorkArea->Segregate Container Use Labeled, Compatible Waste Containers Segregate->Container Storage Store in a Designated Hazardous Waste Area Container->Storage EHS Contact Environmental Health & Safety (EHS) for Pickup Storage->EHS Incineration Incineration at a Permitted Facility EHS->Incineration

Caption: Disposal workflow for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one.

Step-by-Step Protocol:

  • Preparation: Before handling any waste, ensure you are wearing the appropriate PPE and are working within a certified chemical fume hood.

  • Segregation: Carefully separate solid and liquid waste streams into their respective containers. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Containerization: Place waste into a designated, properly labeled hazardous waste container. Ensure the container is securely closed.

  • Storage: Store the waste container in a designated satellite accumulation area for hazardous waste.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] The recommended method of disposal for this type of compound is incineration at a permitted facility.[7]

Section 4: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

4.1 Small Spills

  • Restrict access to the spill area.

  • Wearing appropriate PPE, clean the spill with wet absorbent pads.[7]

  • Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[7]

  • Decontaminate the spill area with a detergent solution and rinse with water.[7]

4.2 Large Spills

  • Evacuate the immediate area and restrict access.

  • Contact your institution's EHS or emergency response team for assistance.

Section 5: Regulatory Compliance

All waste disposal activities must be conducted in strict accordance with local, state, and federal regulations.[7] It is the responsibility of the waste generator to ensure compliance with all applicable laws.

Conclusion

The safe disposal of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one requires a cautious and informed approach. By treating this compound as hazardous waste and adhering to the procedures outlined in this guide, researchers can ensure a safe laboratory environment and minimize their environmental impact.

References

  • MATERIAL SAFETY DATA SHEET - Medline. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Merck. (n.d.).
  • SAFETY DATA SHEET. (2021, December 25).
  • SAFETY DATA SHEET - Merck. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025, February 14).
  • Safety Data Sheet - Angene Chemical. (2024, April 17).
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.